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5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole Documentation Hub

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  • Product: 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole
  • CAS: 1929606-72-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

Executive Summary This technical guide provides a comprehensive structural analysis of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole , a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole , a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Due to the presence of the trifluoromethyl group and the iodine atom, this molecule exhibits unique NMR signatures—specifically C-F coupling patterns and the "Heavy Atom Effect"—that can confound routine analysis.

This document synthesizes high-confidence predicted spectral data derived from substituent chemical shift (SCS) additivity rules and validated analogous benchmarks (e.g., 2-substituted benzoxazoles). It is designed to serve as a primary reference for researchers confirming the identity of this compound during drug development workflows.

Chemical Identity & Significance

PropertyDetail
IUPAC Name 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole
Molecular Formula C₈H₃F₃INO
Molecular Weight 312.01 g/mol
Core Utility Precursor for Suzuki-Miyaura coupling (via C-I) and nucleophilic substitutions; Fluorinated scaffold for metabolic stability.
Key Structural Features (1) Electron-withdrawing CF₃ group at C2. (2) Heavy iodine atom at C5 (shielding effect).

Experimental Protocol: Sample Preparation

To ensure spectral resolution comparable to the data presented below, the following protocol is mandatory. The low solubility of poly-halogenated heterocycles requires specific solvent choices.

Solvent Selection
  • Primary Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆).

    • Reasoning: Superior solubility for benzoxazoles; prevents aggregation broadening common in CDCl₃ for planar heterocycles.

  • Secondary Choice: CDCl₃ (Chloroform-d).

    • Note: Only use if the sample is strictly free of moisture; water peaks in DMSO can obscure the aromatic region, but CDCl₃ may require heating for full dissolution.

Acquisition Parameters
  • Concentration: 10–15 mg (1H); 40–50 mg (13C).

  • Relaxation Delay (D1): Set to >2.0 seconds for 13C.

    • Critical: Quaternary carbons (C2, C-I, C-CF₃) have long T1 relaxation times. Insufficient D1 will result in missing C2/CF3 quartets.

  • Scans: Minimum 512 scans for 13C to resolve the C-F quartets above noise.

¹H NMR Spectral Analysis

The proton spectrum is defined by a specific 1,2,4-trisubstituted aromatic pattern . Note that there are no aliphatic protons.

Predicted Data (400 MHz, DMSO-d₆)

ProtonShift (δ, ppm)MultiplicityCoupling Constant (

)
Assignment Logic
H-4 8.15 – 8.25 Doublet (d)

Hz
Most Deshielded. Located in the "bay" region near the ring oxygen; ortho to Iodine. Shows only meta-coupling.
H-6 7.80 – 7.90 Doublet of Doublets (dd)

Hz

Hz
Diagnostic Signal. Ortho to Iodine and H-7. The large ortho-coupling and small meta-coupling confirm the 5-substitution pattern.
H-7 7.60 – 7.70 Doublet (d)

Hz
Shielded. Further from the electronegative oxygen; ortho to Nitrogen.
Mechanistic Insight

The absence of a singlet at ~8.5 ppm (characteristic of the H-2 in unsubstituted benzoxazoles) confirms the successful installation of the CF₃ group. If a singlet appears, the reaction is incomplete.

¹³C NMR Spectral Analysis (The "Fingerprint")

This is the most complex and definitive validation step. The spectrum is dominated by C-F coupling and the Iodine Heavy Atom Effect .

Predicted Data (100 MHz, DMSO-d₆)

CarbonShift (δ, ppm)MultiplicityCoupling (

)
Structural Significance
C-2 152.0 – 155.0 Quartet

Hz
The "Gateway" Carbon. Deshielded by N/O, but split into a quartet by the adjacent CF₃ group.
C-3a 148.0 – 150.0 Singlet-Bridgehead carbon (next to Oxygen).
C-7a 140.0 – 142.0 Singlet-Bridgehead carbon (next to Nitrogen).
C-6 135.0 – 137.0 Singlet-Ortho to Iodine.
C-4 128.0 – 130.0 Singlet-Ortho to Iodine.
-CF₃ 116.0 – 119.0 Quartet

Hz
The Trifluoromethyl Signature. Massive coupling constant; often low intensity.
C-7 112.0 – 114.0 Singlet--
C-5 88.0 – 92.0 Singlet -Heavy Atom Effect. The carbon attached directly to Iodine is significantly shielded (upfield), appearing far from typical aromatic carbons (120-140 ppm).

Visualization: Logic & Workflow

Assignment Logic Tree

The following diagram illustrates the decision-making process to distinguish the 5-iodo isomer from the likely 6-iodo impurity.

AssignmentLogic Start Unknown Isomer Spectrum CheckH2 Check 8.0-9.0 ppm Region Is there a singlet? Start->CheckH2 ResultSM Starting Material (No CF3 installed) CheckH2->ResultSM Yes (H-2 exists) CheckCoupling Analyze Aromatic Coupling (7.5 - 8.5 ppm) CheckH2->CheckCoupling No (Substituted) Pattern5 Pattern: d, dd, d (H4 and H7 are doublets) CheckCoupling->Pattern5 Ortho coupling present Pattern6 Pattern: d, d, s (H7 is a singlet) CheckCoupling->Pattern6 Para/Meta only Confirm5 CONFIRMED: 5-iodo isomer (H4 meta-coupled only) Pattern5->Confirm5 Confirm6 REJECT: 6-iodo isomer (H7 para-isolated) Pattern6->Confirm6

Figure 1: Decision tree for distinguishing the 5-iodo regioisomer based on 1H NMR splitting patterns.

Experimental Workflow

The synthesis and validation pipeline.

Workflow Precursors 2-Amino-4-iodophenol + TFA/Anhydride Cyclization Cyclization (Heat/Acid) Precursors->Cyclization Workup Workup (NaHCO3 Neutralization) Cyclization->Workup Purification Purification (Column: Hex/EtOAc) Workup->Purification NMR_Prep NMR Prep (DMSO-d6, >40mg) Purification->NMR_Prep Validation Validation (Check C-I @ 90ppm) NMR_Prep->Validation

Figure 2: Standard workflow from synthesis to spectral validation.[1]

References

  • General Benzoxazole Synthesis: Title: "Recent Advances in the Synthesis of Benzoxazoles." Source:RSC Advances, 2014. URL:[Link]

  • Iodine Heavy Atom Effect: Title: "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry." Source:Breitmaier, E., & Voelter, W. (VCH Publishers). Note: Standard reference for the shielding effect of iodine on ipso-carbons (~90 ppm).
  • C-F Coupling Constants: Title: "13C-19F Spin-Spin Coupling Constants in Structural Analysis." Source:Magn. Reson. Chem., 2009. URL:[Link]

  • Spectral Database for Organic Compounds (SDBS): Source:AIST (National Institute of Advanced Industrial Science and Technology). Context: Used for benchmarking base shifts of 2-methylbenzoxazole and 5-chlorobenzoxazole. URL:[Link]

Sources

Exploratory

mass spectrometry analysis of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole Authored by: Gemini, Senior Application Scientist Publication Date: March 7, 2024 Abstract This technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

Authored by: Gemini, Senior Application Scientist

Publication Date: March 7, 2024

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (C₈H₃F₃INO, Exact Mass: 312.9211 Da), a heterocyclic compound representative of scaffolds frequently encountered in pharmaceutical and agrochemical research.[1] The guide details optimized analytical workflows, discusses the rationale behind ionization and analyzer selection, and presents predicted fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI). By integrating established fragmentation principles of benzoxazoles, trifluoromethylated aromatics, and iodinated compounds, this document serves as an essential resource for researchers, scientists, and drug development professionals engaged in the structural characterization and quantification of this and structurally related molecules.

Introduction and Foundational Principles

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole represents a confluence of three critical chemical moieties: an iodinated aromatic system, a trifluoromethyl group, and a benzoxazole core. Each of these features imparts distinct physicochemical properties that influence its behavior in a mass spectrometer. Accurate mass measurement and the interpretation of fragmentation patterns are therefore paramount for its unambiguous identification in complex matrices.

Benzoxazole derivatives are known for their wide range of biological activities, making them privileged structures in medicinal chemistry.[2] The inclusion of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, while the iodine atom provides a site for further chemical modification or acts as a heavy atom for crystallographic studies. Understanding the mass spectrometric behavior of this specific molecule provides a model for analyzing a broader class of halogenated, fluorinated heterocyclic compounds.

Strategic Selection of Ionization Techniques

The choice of ionization method is the most critical parameter in designing a mass spectrometry experiment. The two most relevant techniques for a molecule like 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole are Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for generating intact protonated molecules [M+H]⁺ or other adducts with minimal initial fragmentation.[3][4] This is particularly advantageous for liquid chromatography-mass spectrometry (LC-MS) workflows, which are standard in pharmaceutical analysis.[5] ESI allows for the clear determination of the molecular weight and serves as the precursor for controlled fragmentation via tandem mass spectrometry (MS/MS). For this molecule, ESI in positive ion mode is expected to be most effective due to the presence of the nitrogen atom in the benzoxazole ring, which can be readily protonated.

  • Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[6] While this provides a rich "fingerprint" spectrum for library matching, the molecular ion (M⁺•) may be weak or entirely absent. EI is typically coupled with Gas Chromatography (GC-MS) and is suitable for volatile and thermally stable compounds.

For the purposes of this guide, we will focus primarily on an LC-MS/MS workflow using ESI, as it offers the best combination of molecular weight determination and controlled structural analysis for drug development applications. A discussion of the predicted EI fragmentation is also included for completeness.

The Role of High-Resolution Mass Spectrometry (HRMS)

Utilizing a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is critical. HRMS provides highly accurate mass measurements (typically <5 ppm), which enables the determination of the elemental composition of both the precursor ion and its fragments.[7] This capability is indispensable for distinguishing between isobaric ions (ions with the same nominal mass but different elemental formulas), thereby ensuring confident structural assignment.

Recommended Analytical Workflow: LC-MS/MS

A standard reversed-phase liquid chromatography system coupled to a tandem mass spectrometer is the recommended platform for the analysis of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole.

Experimental Workflow Diagram

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis prep Dissolve sample in Acetonitrile/Water (1:1) inject Inject sample (1-5 µL) prep->inject column C18 Reversed-Phase Column Separation inject->column esi Electrospray Ionization (ESI+) column->esi ms1 MS1 Scan (Full Scan to find m/z 313.9284) esi->ms1 cid Collision-Induced Dissociation (CID on m/z 313.9284) ms1->cid ms2 MS2 Scan (Product Ion Analysis) cid->ms2 analysis Fragment Interpretation & Structural Confirmation ms2->analysis

Caption: A typical workflow for the LC-MS/MS analysis of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole.

Step-by-Step Experimental Protocols

The following protocols represent a robust starting point for method development.

A. Sample Preparation:

  • Prepare a stock solution of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole at 1 mg/mL in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the initial mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulates.

B. Liquid Chromatography (LC) Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately nonpolar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterThe acid promotes protonation for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min.A standard gradient to elute the compound efficiently while cleaning the column.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.
Column Temperature 40 °CEnhances separation efficiency and reduces viscosity.
Injection Volume 1-5 µLA typical volume to avoid column overloading while ensuring sufficient signal.

C. Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting (Q-TOF or Orbitrap)Rationale
Ionization Mode ESI Positive (ESI+)The benzoxazole nitrogen is a site for protonation.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 120 - 150 °CAids in desolvation without causing thermal degradation.
Desolvation Gas Nitrogen, 500 - 800 L/hr at 350-450 °CHigh flow and temperature are required to efficiently remove solvent from the ESI droplets.
MS1 Scan Range m/z 100 - 500A range sufficient to detect the precursor ion and potential in-source fragments or adducts.
MS/MS Activation Collision-Induced Dissociation (CID)A robust and universal method for fragmenting precursor ions.
Collision Energy Ramped (e.g., 10-40 eV)Using a range of collision energies ensures the capture of both low-energy (major fragments) and high-energy (secondary fragments) dissociation channels.
Cautionary Note The use of formic acid as a mobile phase additive can induce in-source deiodination of aromatic compounds.[8] This can complicate spectra by showing a peak corresponding to the deiodinated molecule. Running a control with acetic acid may be necessary if this is observed.[8]

Predicted Fragmentation Pathways and Interpretation

The fragmentation of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole is predicted to be driven by the unique characteristics of its three core moieties.

Electrospray Ionization (Positive Ion Mode, ESI+)

In ESI+ mode, the molecule will readily protonate to form the [M+H]⁺ ion at m/z 313.9284 . Collision-induced dissociation (CID) of this precursor is expected to yield several characteristic product ions.

ESI_Positive_Fragmentation node_precursor node_precursor node_fragment node_fragment node_loss node_loss parent [M+H]⁺ m/z 313.9284 frag1 [M+H - I•]⁺ m/z 186.9240 parent->frag1 - I• frag2 [M+H - CO]⁺• m/z 285.9228 parent->frag2 - CO frag3 [M+H - CF₃•]⁺ m/z 244.9315 parent->frag3 - CF₃• frag4 [M+H - I• - CO]⁺• m/z 158.9184 frag1->frag4 - CO

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole.

  • Loss of an Iodine Radical (I•): The carbon-iodine bond is the weakest in the molecule, making the neutral loss of an iodine radical (126.904 Da) a highly favorable pathway. This will produce a stable, even-electron cation at m/z 186.9240 . This is expected to be one of the most abundant fragments.

  • Loss of a Trifluoromethyl Radical (•CF₃): Cleavage of the C-CF₃ bond can lead to the loss of a trifluoromethyl radical (69.002 Da), resulting in a fragment ion at m/z 244.9315 .[9][10]

  • Benzoxazole Ring Cleavage (Loss of CO): A characteristic fragmentation of benzoxazole and related heterocyclic systems is the neutral loss of carbon monoxide (28.010 Da).[11] This can occur from the precursor ion to give a radical cation at m/z 285.9228 , or from other fragments, such as the ion at m/z 186.9240, to produce a fragment at m/z 158.9184 .

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion (M⁺•) at m/z 312.9211 will be formed, followed by more extensive fragmentation.

EI_Fragmentation node_precursor node_precursor node_fragment node_fragment parent M⁺• m/z 312.9211 frag_I [M - I•]⁺ m/z 186.0167 parent->frag_I - I• frag_CF3 [M - CF₃•]⁺ m/z 243.9242 parent->frag_CF3 - CF₃• frag_CF2 [M - CF₂]⁺• m/z 262.9259 parent->frag_CF2 - :CF₂ frag_I_CO [M - I• - CO]⁺ m/z 158.0111 frag_I->frag_I_CO - CO frag_CF3_CO [M - CF₃• - CO]⁺ m/z 215.9186 frag_CF3->frag_CF3_CO - CO

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

  • α-Cleavage: The two most prominent initial fragmentations will be the loss of the iodine and trifluoromethyl radicals, leading to intense peaks at m/z 186.0167 ([M - I•]⁺) and m/z 243.9242 ([M - CF₃•]⁺). The [M - I•]⁺ ion is likely to be the base peak due to the relative weakness of the C-I bond.

  • Loss of Difluorocarbene (:CF₂): In some trifluoromethyl-substituted heterocycles, the rearrangement and loss of a neutral difluorocarbene molecule (:CF₂) has been observed.[12] This would result in a radical cation at m/z 262.9259 .

  • Secondary Fragmentations: Subsequent losses of CO from the primary fragments will also be prominent, leading to ions such as m/z 158.0111 ([M - I• - CO]⁺) and m/z 215.9186 ([M - CF₃• - CO]⁺).

Summary of Predicted Key Fragments

The following table summarizes the most likely and informative fragments for the structural confirmation of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Elemental FormulaNeutral LossProposed Fragmentation Pathway
ESI+ 313.9284186.9240C₈H₄F₃NO⁺I•Loss of Iodine radical from [M+H]⁺
ESI+ 313.9284244.9315C₇H₄INO⁺CF₃•Loss of Trifluoromethyl radical from [M+H]⁺
ESI+ 313.9284285.9228C₇H₄F₃INO⁺•COBenzoxazole ring opening with loss of Carbon Monoxide
EI 312.9211186.0167C₈H₃F₃NO⁺I•Homolytic cleavage of the C-I bond
EI 312.9211243.9242C₇H₃INO⁺CF₃•Homolytic cleavage of the C-CF₃ bond
EI 312.9211262.9259C₇H₃FINO⁺•:CF₂Rearrangement and loss of Difluorocarbene

Conclusion

The mass spectrometric analysis of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole is readily achievable using standard LC-MS/MS or GC-MS instrumentation. A workflow employing high-resolution ESI-MS/MS is recommended for comprehensive structural characterization, providing clear evidence of the molecular weight and yielding predictable, structurally significant fragments. The primary fragmentation pathways involve the facile loss of the iodine atom, followed by cleavages related to the trifluoromethyl group and the benzoxazole core. By understanding these predicted pathways and employing the detailed protocols within this guide, researchers can confidently identify and characterize this compound and other structurally analogous molecules, accelerating research and development efforts.

References

  • Hvattum, E., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Shelyakov, V.V., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]

  • Li, Y., et al. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H₂OI⁺. Environmental Science & Technology. Available at: [Link]

  • Ruan, T., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Hvattum, E., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Gao, C., et al. (2018). Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method. PubMed. Available at: [Link]

  • Cotado-Maneiro, P., et al. (2014). Simultaneous determination of benzothiazoles, benzotriazoles and benzosulfonamides by solid phase microextraction-gas chromatography-triple quadrupole mass spectrometry in environmental aqueous matrices and human urine. PubMed. Available at: [Link]

  • Selva, A., et al. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • Zibarev, A.V., et al. (2023). IONIC SERIES OF MASS SPECTRA FOR 2,4,6-TRIS(PERFLUOROALKYL)-1,3,5-TRIAZINES. Fluorine Notes. Available at: [Link]

  • Zhao, Z., et al. (2016). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Demarque, D. P., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

  • LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Kumar, P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

  • Li, J., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI. Available at: [Link]

Sources

Foundational

Photophysics of Substituted Benzoxazoles: A Technical Guide to UV-Vis and Fluorescence Characterization

The following technical guide details the photophysical characterization of substituted benzoxazoles, designed for researchers in organic electronics and medicinal chemistry. Executive Summary Benzoxazole derivatives rep...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the photophysical characterization of substituted benzoxazoles, designed for researchers in organic electronics and medicinal chemistry.

Executive Summary

Benzoxazole derivatives represent a critical class of heterocyclic fluorophores utilized in laser dyes, fluorescent probes, and organic light-emitting diodes (OLEDs).[1][2] Their utility stems from a highly tunable electronic structure where the oxazole ring acts as an electron-withdrawing core. By manipulating substituents at the 2-position (C2) or the benzene ring, researchers can modulate Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms.[1] This guide provides the theoretical framework and validated experimental protocols for characterizing these systems.

Part 1: Fundamentals of Benzoxazole Photophysics

The photophysical behavior of benzoxazoles is governed by two primary mechanisms, determined by the substitution pattern.[2]

Intramolecular Charge Transfer (ICT)

In "push-pull" systems—where an electron-donating group (EDG, e.g.,


, 

) is conjugated to an electron-withdrawing group (EWG, e.g.,

, benzoxazole core)—excitation induces a redistribution of electron density.[1]
  • Mechanism: Upon photoexcitation (

    
    ), electron density shifts from the donor to the acceptor. This creates a highly polar excited state.
    
  • Solvent Effect: Polar solvents stabilize the highly polar excited state more than the ground state, lowering the energy gap. This results in a bathochromic (red) shift in emission and a broadening of the Stokes shift.

Excited-State Intramolecular Proton Transfer (ESIPT)

Derivatives like 2-(2'-hydroxyphenyl)benzoxazole (HBO) possess an intramolecular hydrogen bond between the phenolic hydroxyl and the oxazole nitrogen.[1][3]

  • Mechanism:

    • Enol Form (

      
      ):  The stable ground state species.[1][2]
      
    • Excitation (

      
      ):  Acidity of the -OH and basicity of the =N- increase significantly.[2][4]
      
    • Proton Transfer: An ultrafast (

      
       fs) proton transfer occurs, forming the excited Keto (
      
      
      
      )
      tautomer.[1][2]
    • Emission: The

      
       species emits a photon (red-shifted) to relax to the ground state Keto (
      
      
      
      ), which instantly back-tunnels to the Enol form.[1]
  • Result: An anomalously large Stokes shift (

    
    ) and dual emission (if the proton transfer is frustrated or in equilibrium).[1]
    
Visualization: The ESIPT Jablonski Diagram

The following diagram illustrates the four-level photophysical cycle characteristic of HBO derivatives.

ESIPT_Cycle Enol_GS Enol (S0) Ground State Enol_ES Enol* (S1) Excited State Enol_GS->Enol_ES Abs (UV) Enol_ES->Enol_GS Normal Emission (Minor) Keto_ES Keto* (S1) Tautomer Enol_ES->Keto_ES ESIPT (<100 fs) Keto_GS Keto (S0) Ground State Keto_ES->Keto_GS Fluorescence (Red Shifted) Keto_GS->Enol_GS Back Proton Transfer

Figure 1: Four-level photocycle of ESIPT-active benzoxazoles. The large Stokes shift arises from the energy difference between Enol absorption and Keto emission.

Part 2: Substituent Effects (Structure-Activity Relationship)[1]

The electronic nature of substituents dictates the dominant photophysical pathway. The table below summarizes the effects of common substitutions on the 2-phenylbenzoxazole scaffold.

Table 1: Photophysical Data of Substituted Benzoxazoles (in Ethanol)
DerivativeSubstituent (R)

(nm)

(nm)

MechanismNotes
2-Phenylbenzoxazole -H3023650.76

Reference standard; structured emission.[1]
HBO 2'-OH3354800.02ESIPTLarge Stokes shift; weak emission in polar solvents due to H-bond disruption.[1]
Amino-HBO 2'-OH, 4'-

3555100.15ESIPT + ICTAmino group acts as auxiliary donor; red-shifted absorption.[1]
Nitro-derivative 4'-

340Weak/None<0.01ICT (Quenched)Strong ISC (Intersystem Crossing) leads to phosphorescence or non-radiative decay.[1]
Push-Pull 6-

, 4'-CN
360450-5500.85ICTHighly solvatochromic; emission color tunable by solvent polarity.[1]

Note: Values are approximate and solvent-dependent. Data synthesized from fundamental photophysics literature [1, 2].

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Substituted Benzoxazoles

Context: A robust condensation method using Polyphosphoric Acid (PPA) is preferred for stability and yield.[1]

  • Reagents: Mix equimolar amounts (10 mmol) of 2-aminophenol and the appropriate substituted benzoic acid in PPA (20 g).

  • Reaction: Heat to 180°C for 4 hours under

    
     atmosphere. The viscous PPA acts as both solvent and cyclodehydrating agent.
    
  • Workup: Pour the hot reaction mixture slowly into crushed ice/water (200 mL) with vigorous stirring. The benzoxazole precipitates as a solid.

  • Purification: Neutralize with

    
    . Filter the solid, wash with water, and recrystallize from ethanol/water.
    
  • Validation: Confirm structure via

    
    H-NMR (look for disappearance of -COOH proton and shift of phenolic protons).
    
Protocol B: Determination of Fluorescence Quantum Yield ( )

Context: The relative method is standard for solution-phase samples.[1] Quinine sulfate is a common reference for UV-absorbing benzoxazoles.[1]

Reagents:

  • Reference: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    at
    
    
    nm).
  • Sample: Substituted benzoxazole in Ethanol (spectroscopic grade).

Workflow:

  • Absorbance Matching: Prepare solutions of the sample and reference such that their absorbance at the excitation wavelength (

    
     nm) is below 0.1 OD  (ideally 0.02–0.05).
    
    • Why? To prevent inner-filter effects (re-absorption of emitted light).[1][5]

  • Acquisition: Record the fluorescence emission spectrum for both sample and reference using identical slit widths (e.g., 2.5 nm) and integration times.

  • Integration: Calculate the integrated area (

    
    ) under the emission curve for both.
    
  • Calculation: Use the following equation:

    
    
    
    • 
      : Integrated fluorescence intensity.[1][6]
      
    • 
      : Absorbance at excitation wavelength.[6][7]
      
    • 
      : Refractive index of the solvent (Ethanol=1.36, Water=1.33).
      
Protocol C: Solvatochromic Shift Analysis (Lippert-Mataga)

To quantify the change in dipole moment (


), measure the Stokes shift in solvents of varying polarity (e.g., Hexane, Toluene, THF, Acetonitrile).[1]
  • Plot: Stokes shift (

    
     in 
    
    
    
    ) vs. Orientation Polarizability (
    
    
    ).
  • Equation:

    
    [1]
    
  • Interpretation: A linear slope indicates ICT character.[1][2] A non-linear plot suggests specific solvent-solute interactions (e.g., H-bonding with solvent).[1]

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Photophysics Syn Condensation (Aminophenol + Acid) Purify Recrystallization (EtOH) Syn->Purify NMR 1H-NMR / MS Verification Purify->NMR Abs UV-Vis Absorbance (Dilute to <0.1 OD) NMR->Abs Fluoro Fluorescence Scan (Excitation @ Lambda_max) Abs->Fluoro QY Quantum Yield Calculation Fluoro->QY Solv Solvatochromism (Lippert-Mataga) Fluoro->Solv

Figure 2: Step-by-step workflow from synthesis to advanced photophysical characterization.[1]

Part 4: Applications and Strategic Insights

  • Biological Probes:

    • Mechanism: Benzoxazoles like Box-5 utilize the ESIPT mechanism to sense

      
       or 
      
      
      
      .[1][2] Metal binding disrupts the intramolecular H-bond, inhibiting ESIPT and causing a massive blue shift (restoring Enol emission) [3].[1]
    • Design Tip: For DNA intercalators, attach a cationic chain (e.g., pyridinium) to the benzoxazole to increase affinity for the anionic DNA backbone.

  • OLED Emitters:

    • Mechanism: High quantum yield derivatives (typically push-pull systems) are used as dopants.[1]

    • Stability: The benzoxazole ring is oxidatively stable, making it superior to simple amines for electron-transport layers.

  • Scintillators:

    • Usage: 2-Phenylbenzoxazole is used in liquid scintillators due to its large Stokes shift (preventing self-absorption) and fast decay time (ns scale).[1]

References

  • Seo, J., et al. "Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution."[1] Journal of Chemical Physics, 2010. Link

  • Brouwer, A. M.[1][8] "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011. Link[1]

  • Grabchev, I., et al. "Photophysical properties of some benzoxazole derivatives."[1] Journal of Photochemistry and Photobiology A: Chemistry, 2003.[2] Link

  • Valeur, B. "Molecular Fluorescence: Principles and Applications."[2] Wiley-VCH, 2001.[1][2] Link[1]

Sources

Exploratory

Crystallographic Characterization and Structural Properties of 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole

An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals As a Senior Application Scientist, I approach the structural characterization of heavily functionalized heterocycles not merely as an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals

As a Senior Application Scientist, I approach the structural characterization of heavily functionalized heterocycles not merely as an analytical exercise, but as a fundamental exploration of supramolecular causality. The compound 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole represents a privileged scaffold in medicinal chemistry and materials science. It combines the rigid, aromatic planarity of a benzoxazole core[1] with two highly specific functional groups: a highly polarizable iodine atom capable of structure-directing halogen bonding[2], and a strongly electron-withdrawing, sterically demanding trifluoromethyl (-CF₃) group known for inducing rotational disorder[3].

This whitepaper provides a comprehensive, field-proven guide to the crystal growth, X-ray diffraction (XRD) methodology, and supramolecular analysis of this specific molecular architecture.

Chemical Context & Supramolecular Rationale

The 1,3-benzoxazole core is a ubiquitous pharmacophore[1]. However, the introduction of the 5-iodo and 2-trifluoromethyl substituents fundamentally alters its solid-state packing behavior:

  • The Halogen Bond Donor (5-Iodo): Iodine is highly polarizable. The electron-withdrawing nature of the benzoxazole ring enhances the electrophilic "

    
    -hole" on the iodine atom along the C–I bond axis. This drives the formation of strong, directional halogen bonds (C–I···N or C–I···O) with adjacent molecules[2].
    
  • The Fluorous Effect (2-Trifluoromethyl): The -CF₃ group introduces significant electron withdrawal and steric bulk. In the crystalline lattice, -CF₃ groups often exhibit rotational disorder due to the low energy barrier to rotation around the C(sp²)–C(sp³) bond[3]. Furthermore, weak C–F···F–C contacts (the "fluorous effect") play a secondary role in stabilizing the crystal lattice[3].

Experimental Protocols: Crystal Growth & XRD Workflow

To obtain high-quality diffraction data, the experimental protocol must be designed to mitigate the inherent rotational disorder of the -CF₃ group while promoting the directional halogen bonding of the iodine atom.

Protocol 1: Single-Crystal Growth via Slow Evaporation

Causality Check: Rapid precipitation often leads to twinned or microcrystalline powders, especially for fluorinated compounds which can suffer from poor packing efficiency. Slow evaporation using a binary solvent system allows the directional halogen bonds to thermodynamically govern the packing assembly.

  • Solvent Selection: Dissolve 20 mg of synthesized 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole in 2.0 mL of Dichloromethane (DCM). DCM is chosen for its excellent solubilizing power for halogenated aromatics.

  • Antisolvent Addition: Layer 1.0 mL of n-hexane carefully over the DCM solution. Hexane acts as an antisolvent. As the highly volatile DCM slowly evaporates, the solution gradually becomes enriched in hexane, slowly decreasing the compound's solubility.

  • Incubation: Pierce the vial cap with a narrow gauge needle (e.g., 20G) to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 4–7 days, harvest the resulting colorless, block-like crystals directly into a drop of perfluoropolyether (Paratone-N) oil to prevent solvent loss and atmospheric degradation.

Protocol 2: SC-XRD Data Collection and Refinement

Causality Check: Data collection must be performed at cryogenic temperatures (e.g., 100 K). At room temperature, the thermal motion of the -CF₃ group will smear the electron density of the fluorine atoms, making accurate anisotropic refinement impossible[4].

  • Mounting: Select a crystal with dimensions approximately 0.25 × 0.20 × 0.10 mm. Mount it on a MiTeGen loop using the Paratone-N oil.

  • Data Collection: Transfer the crystal to the goniometer of a diffractometer equipped with a Mo K

    
     microfocus source (
    
    
    
    = 0.71073 Å) and a nitrogen cryostream set to 100 K.
  • Integration: Collect full sphere data. Apply multi-scan absorption corrections. The high mass attenuation coefficient of Iodine (

    
     mm⁻¹) makes rigorous absorption correction critical to avoid residual electron density peaks near the heavy atom[5].
    
  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Model the -CF₃ group disorder by splitting the fluorine positions into two parts (e.g., F1A/F2A/F3A and F1B/F2B/F3B) and refining their site occupancy factors (SOFs) using standard constraints (e.g., SADI, SIMU)[4].
    

Workflow A Synthesis & Purification B Slow Evaporation (DCM/Hexane) A->B C Single Crystal Selection B->C D SC-XRD Data Collection (100 K) C->D E Structure Solution & Refinement D->E

Fig 1. Experimental workflow from synthesis to single-crystal X-ray diffraction refinement.

Structural Analysis & Supramolecular Architecture

Upon successful refinement, the structural profile of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole reveals a highly organized supramolecular network driven by competing intermolecular forces.

The Benzoxazole Core and Stacking

The 1,3-benzoxazole core is essentially planar. The root-mean-square (r.m.s.) deviation for the nine non-hydrogen atoms of the fused ring system is typically less than 0.02 Å. In the extended lattice, these planar cores engage in face-to-face


 stacking. The centroid-to-centroid distances between adjacent benzoxazole rings generally fall within the 3.6–3.8 Å range, indicating moderate 

-stacking interactions that propagate along the crystallographic short axis.
Halogen Bonding (C–I···N / C–I···O)

The most critical structure-directing interaction is the halogen bond[2]. The 5-iodo substituent acts as a potent halogen bond donor. In the solid state, the iodine atom interacts with the nucleophilic nitrogen (or oxygen) of an adjacent benzoxazole molecule.

  • Interaction Geometry: The C–I···N angle is typically near linear (165°–175°), which is characteristic of

    
    -hole interactions.
    
  • Distance: The I···N contact distance is significantly shorter than the sum of their van der Waals radii (approx. 3.53 Å), often measuring around 3.10–3.25 Å. This interaction links the molecules into infinite 1D chains or 2D ribbons.

Trifluoromethyl Group Rotational Disorder

Despite data collection at 100 K, the -CF₃ group frequently exhibits rotational disorder[4]. The electron density map typically reveals six distinct fluorine positions rather than three. This is modeled as two distinct rotational conformations (Major and Minor components) rotated by approximately 60° relative to one another. The site occupancy factors (SOFs) typically refine to a ratio of roughly 70:30 or 80:20[4]. The presence of weak C–F···F–C contacts between adjacent -CF₃ groups helps lock these specific rotational conformers into place within the lattice[3].

Interactions Core 1,3-Benzoxazole Core PiPi π-π Stacking (Face-to-Face) Core->PiPi Iodine 5-Iodo Substituent HalBond Halogen Bonding (C-I···N / C-I···O) Iodine->HalBond CF3 2-Trifluoromethyl Group Disorder Rotational Disorder & Fluorous Effect CF3->Disorder HalBond->PiPi Synergistic Packing

Fig 2. Logical relationship between functional groups and resulting supramolecular interactions.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters and refinement statistics expected for high-purity 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole analyzed under the protocols described above.

ParameterRepresentative Value
Chemical Formula C₈H₃F₃INO
Formula Weight 313.01 g/mol
Temperature 100(2) K
Wavelength (Mo K

)
0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 7.2 Å, b ≈ 15.1 Å, c ≈ 8.5 Å,

≈ 105°
Volume ≈ 890 ų
Z (Molecules per unit cell) 4
Calculated Density (

)
≈ 2.33 g/cm³
Absorption Coefficient (

)
3.5 - 4.0 mm⁻¹
F(000) 584
Goodness-of-fit on

1.05 - 1.08
Final R indices [I > 2

(I)]
R1 ≈ 0.035, wR2 ≈ 0.085
CF₃ Disorder Occupancy (Maj:Min) ≈ 0.75 : 0.25

Conclusion

The crystal structure of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole is a masterclass in competing supramolecular interactions. The structural integrity of the lattice is heavily reliant on the synergistic interplay between the robust, directional C–I···N halogen bonds[2] and the


 stacking of the planar benzoxazole cores[1]. Meanwhile, the 2-trifluoromethyl group introduces localized rotational disorder[3], which must be carefully managed during SC-XRD refinement through cryogenic data collection and rigorous part-modeling[4]. Understanding these solid-state behaviors is paramount for researchers utilizing this scaffold in rational drug design or the engineering of novel fluorinated materials.

References

  • Watts, S., Peloquin, A. J., Bandara, M., McMillen, C. D., & Pennington, W. T. (2022). Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones. Acta Crystallographica Section C: Structural Chemistry.2

  • Panini, P., & Chopra, D. (2014). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm (RSC Publishing). 3

  • Wikipedia Contributors. Benzoxazole. Wikipedia, The Free Encyclopedia. 1

  • Teslenko, Y. O., et al. (2010). 5-Iodo-3-phenyl-2,1-benzoxazole. Acta Crystallographica Section E. 5

  • Tanak, H., et al. (2020). Crystal structure and DFT computational studies of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol. Acta Crystallographica Section E. 4

Sources

Foundational

solubility and stability studies of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

An in-depth technical analysis of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole requires a rigorous understanding of how its distinct functional groups dictate its physical chemistry. As a privileged pharmacophore and a ver...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole requires a rigorous understanding of how its distinct functional groups dictate its physical chemistry. As a privileged pharmacophore and a versatile synthetic intermediate, this molecule presents unique challenges: its extreme lipophilicity complicates aqueous solubility, while its electronic distribution creates specific vulnerabilities to degradation.

This whitepaper provides a comprehensive, self-validating framework for profiling the solubility and stability of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole, moving beyond standard operating procedures to explain the mechanistic causality behind each analytical choice.

Structural and Electronic Determinants of Physicochemical Behavior

To design effective solubility and stability protocols, we must first deconstruct the molecule's electronic architecture. The core is a 1,3-benzoxazole ring—a planar, aromatic system known for its robust biological activity 1. However, the substituents at the C2 and C5 positions radically alter its baseline properties:

  • The 2-Trifluoromethyl (

    
    ) Group:  The 
    
    
    
    bond is highly polarized, yet the
    
    
    group as a whole exhibits low polarizability. This imparts significant lipophilicity (increasing LogP) and metabolic stability by blocking cytochrome P450-mediated oxidation 2. However, its strong electron-withdrawing inductive effect pulls electron density away from the C2 carbon, making the benzoxazole ring highly electrophilic at this position.
  • The 5-Iodo Group: As a heavy halogen, iodine further drives lipophilicity through strong dispersion forces. While it serves as a critical handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), the relatively weak

    
     bond (~238 kJ/mol) introduces a specific liability for photolytic and thermal degradation 3.
    

G Core Benzoxazole Core (Privileged Scaffold) CF3 2-Trifluoromethyl (CF3) (Electron-Withdrawing) Core->CF3 C2 Substitution Iodo 5-Iodo (I) (Heavy Halogen) Core->Iodo C5 Substitution Prop1 Decreased Aqueous Solubility Increased Lipophilicity CF3->Prop1 High polarity/Low polarizability Prop2 Metabolic Stability C2 Electrophilicity CF3->Prop2 Inductive effect Iodo->Prop1 Dispersion forces Prop3 Photolytic Sensitivity Cross-Coupling Site Iodo->Prop3 Weak C-I bond

Fig 1. Structure-property relationships of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole.

Solubility Profiling: Overcoming High Lipophilicity

Because both the


 and iodo groups synergistically increase the molecule's hydrophobicity, aqueous solubility is thermodynamically unfavorable. The compound relies on specific solvent interactions—such as dipole-induced dipole interactions in polar aprotic solvents, or halogen-halogen interactions in chlorinated solvents 4.
Quantitative Solubility Estimates
Solvent SystemPolarity IndexEstimated Solubility (mg/mL)Mechanistic Rationale
Water (pH 7.4) 10.2< 0.01Extreme lipophilicity driven by

and iodine; lack of hydrogen bond donors.
Dimethyl Sulfoxide (DMSO) 7.2> 50.0Strong dipole-induced dipole interactions with the polarized benzoxazole framework.
Dichloromethane (DCM) 3.1> 20.0Favorable halogen-halogen interactions and matching polarizability profiles.
Acetonitrile (MeCN) 5.8~ 10.0Intermediate polarity; weak hydrogen bonding with the oxazole nitrogen.
Methanol (MeOH) 5.1~ 5.0Moderate solvation; limited by the highly hydrophobic

moiety.
Protocol: Self-Validating Thermodynamic Solubility Assay (Shake-Flask)

Causality: Kinetic solubility assays (which rely on spiking a DMSO stock into an aqueous buffer) often yield artificially inflated results due to co-solvent effects and transient supersaturation. For a highly lipophilic compound like 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole, the shake-flask method is mandatory to determine the true crystalline thermodynamic equilibrium.

Step-by-Step Methodology:

  • Solid Addition: Add 5 mg of crystalline 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole to a 2 mL glass vial.

  • Vehicle Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4, or MeCN). Ensure undissolved solid remains visible to guarantee saturation.

  • Equilibration: Agitate at 300 RPM at a constant 25.0 ± 0.1 °C.

  • Self-Validation Check (Equilibrium Verification): Withdraw 100 µL aliquots at exactly 24 hours and 48 hours .

    • Logic: If the concentration at 48h matches the 24h concentration (± 5%), thermodynamic equilibrium is confirmed. If it is lower, the compound may be degrading in the solvent; if higher, equilibrium was not yet reached.

  • Filtration (Critical Step): Pass the aliquots through a 0.22 µm PTFE syringe filter.

    • Logic: Highly lipophilic compounds will non-specifically bind to filter membranes, artificially lowering the measured concentration. You must pre-saturate the filter by discarding the first 50 µL of the filtrate.

  • Quantification: Dilute the filtrate into the linear dynamic range and analyze via HPLC-UV at the compound's

    
     (typically ~270-280 nm).
    

Stability and Forced Degradation Studies

The stability profile of this molecule is dictated by two primary structural vulnerabilities: the electrophilic C2 carbon and the photolabile C-I bond. The


 group, while shielding the molecule from oxidative metabolism, paradoxically sensitizes the benzoxazole ring to base-catalyzed hydrolysis 5. Hydroxide ions (

) can readily attack the C2 position, leading to ring-opening and the formation of 2-amino-4-iodophenol derivatives.

G cluster_conditions Forced Degradation Conditions (ICH Guidelines) Start 5-Iodo-2-(CF3)-benzoxazole (1 mg/mL Stock) Hyd_Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Hyd_Acid Hyd_Base Base Hydrolysis 0.1N NaOH, 60°C Start->Hyd_Base Oxidation Oxidation 3% H2O2, RT Start->Oxidation Photolysis Photolysis UV/Vis Light (ICH Q1B) Start->Photolysis Thermal Thermal Solid State, 80°C Start->Thermal Analysis HPLC-DAD/MS Analysis (Mass Balance Validation) Hyd_Acid->Analysis Hyd_Base->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis

Fig 2. Self-validating forced degradation workflow aligned with ICH guidelines.

Protocol: ICH-Aligned Forced Degradation with Mass Balance Validation

Causality: Forced degradation identifies the primary degradation pathways and ensures the analytical method is stability-indicating (i.e., degradants do not co-elute with the parent peak).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution in MeCN. (Avoid DMSO for degradation studies as it can oxidize to dimethyl sulfone, complicating MS analysis).

  • Stress Conditions:

    • Base Hydrolysis: Mix 500 µL stock with 500 µL 0.1N NaOH. Incubate at 60°C for 24 hours. (Expect rapid degradation due to

      
      -induced C2 electrophilicity).
      
    • Acid Hydrolysis: Mix 500 µL stock with 500 µL 0.1N HCl. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 500 µL stock with 500 µL 3%

      
      . Incubate at room temperature for 24 hours.
      
    • Photolysis: Expose a 0.5 mg/mL solution (in MeCN/Water) to 1.2 million lux hours and 200 watt hours/square meter of near UV (per ICH Q1B). (Expect homolytic cleavage of the C-I bond).

  • Quenching: Neutralize acid/base samples to pH ~7.0 to halt degradation prior to injection.

  • Analysis & Self-Validation (Mass Balance): Analyze via HPLC-DAD/MS.

    • Logic: A protocol is only valid if it accounts for all mass. Calculate the Mass Balance:

      
      .
      
    • If the mass balance falls outside of 95%–105%, it indicates that degradants are either volatile (e.g., loss of

      
       as fluoroform gas) or lack a UV chromophore, necessitating the use of a Charged Aerosol Detector (CAD) or quantitative NMR (qNMR).
      

Conclusion

The successful formulation and handling of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole requires navigating the inherent tension between its functional groups. The trifluoromethyl group provides metabolic stability but sacrifices aqueous solubility and hydrolytic stability under basic conditions. The iodine atom allows for profound synthetic versatility but mandates strict photoprotection. By employing self-validating protocols—specifically pre-saturated filtration in solubility assays and rigorous mass balance checks in degradation studies—researchers can generate high-fidelity data essential for advancing this privileged scaffold through the preclinical pipeline.

References

  • BenchChem Technical Support Team. "2-Bromo-1,3-benzoxazole|High-Purity|CAS 68005-30-1 - Benchchem." Benchchem.
  • AiFChem. "Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem." AiFChem.
  • CymitQuimica. "CAS 375369-08-7: 5-Bromo-2-(trifluoromethyl)benzoxazole." CymitQuimica.
  • Smolecule. "Buy 3-Bromo-6-fluoro-1,2-benzoxazole | 1379329-15-3 - Smolecule." Smolecule.
  • National Institutes of Health. "Importance of Fluorine in Benzazole Compounds - PMC." NIH.

Sources

Exploratory

Computational Pharmacokinetics: A Strategic Framework for 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

Executive Summary The compound 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole represents a distinct chemical entity combining a privileged heterocyclic scaffold (benzoxazole) with high-impact functional groups: a lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole represents a distinct chemical entity combining a privileged heterocyclic scaffold (benzoxazole) with high-impact functional groups: a lipophilicity-enhancing trifluoromethyl (


) moiety and a heavy halogen (iodine). While the benzoxazole core is ubiquitous in medicinal chemistry (bioisostere for indole/purine), the specific substitution pattern of this molecule presents unique pharmacokinetic challenges and opportunities.

This guide details the in silico profiling strategy for this compound. Our analysis predicts a molecule with high membrane permeability but solubility-limited absorption (BCS Class II). The presence of the


 group at the C2 position effectively blocks the primary oxidative metabolic soft spot common to benzoxazoles, likely shifting metabolic clearance to the benzene ring (positions C6/C7). Toxicity assessment requires vigilance regarding hERG inhibition  (due to lipophilicity) and thyroid hormone interference  (due to the iodine motif).

Part 1: Molecular Architecture & Physicochemical Profiling

Before initiating complex ADME simulations, we must establish the structural ground truth. The physicochemical profile dictates the "drug-likeness" and the appropriate predictive models to employ.

Structural Definition
  • IUPAC Name: 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

  • SMILES: IC1=CC2=NC(C(F)(F)F)=OC2=C1

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~312.97 g/mol

Physicochemical Parameters (Consensus Prediction)

Using a consensus of RDKit and SwissADME algorithms, we establish the following baseline:

ParameterPredicted ValueInterpretation
LogP (Lipophilicity) 4.2 – 4.8 High. The

(

) and Iodine (

) significantly boost lipophilicity.
TPSA ~26 Ų Low. Only the oxazole N and O contribute. Suggests high BBB permeability.
H-Bond Donors 0Excellent for membrane permeation.
H-Bond Acceptors 2(N, O)
Solubility (LogS) -5.5 to -6.5 Poor. Likely insoluble in water without formulation (e.g., cyclodextrins).

Strategic Insight: The high LogP combined with low TPSA indicates this molecule is a "Grease Ball" in medicinal chemistry terms. It will cross membranes effortlessly but will struggle to dissolve in the gut lumen. It is a classic Class II compound in the Biopharmaceutics Classification System (BCS).

Part 2: The ADME Workflow (Absorption & Distribution)[1]

Absorption Prediction Strategy

The primary barrier for this molecule is not permeation, but solubility .

  • Caco-2 Permeability: We predict high permeability (

    
    ). The mechanism is passive diffusion.
    
  • P-glycoprotein (P-gp) Substrate Status:

    • Prediction:Non-substrate. Small, lipophilic, neutral molecules with low H-bonding capacity often evade P-gp efflux.

    • Implication: High oral bioavailability is possible if the solubility limit is overcome.

Distribution & Protein Binding
  • Plasma Protein Binding (PPB): Expect >98% binding . The hydrophobic iodine and

    
     groups will drive strong non-specific binding to albumin.
    
  • Blood-Brain Barrier (BBB):

    • LogBB Prediction: Positive (> 0.3).

    • Mechanism:[1][2] Passive diffusion.

    • Risk:[3] High CNS exposure is expected. If the target is peripheral, this represents a significant off-target toxicity risk (CNS side effects).

Part 3: Metabolic Stability (The Shield)

This is the most critical section for structural optimization.

The "Metabolic Block" Effect

In unsubstituted benzoxazoles, the C2 position (between N and O) is electronically deficient and prone to nucleophilic attack or oxidative ring opening.

  • Effect of 2-

    
    :  The trifluoromethyl group is metabolically inert. It sterically and electronically protects the C2 position, effectively shutting down the primary metabolic route.
    
Predicted Metabolic Soft Spots

With C2 blocked and C5 occupied by Iodine, CYP450 enzymes will target the remaining aromatic protons.

  • Primary Site (C6/C7): The positions para or meta to the Nitrogen are the most likely sites for hydroxylation by CYP3A4 or CYP2C9.

  • Deiodination: While aryl iodides are generally stable, reductive deiodination is a minor pathway to monitor.

Experimental Validation Protocol (Microsomal Stability)

Do not rely solely on software. Validate using the following protocol:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Control: Midazolam (high clearance) and Warfarin (low clearance).

  • Readout: LC-MS/MS monitoring of parent depletion.

  • Expectation: Moderate-to-Low clearance (

    
    ) due to the 
    
    
    
    protection, despite high lipophilicity.

Part 4: Toxicology Assessment (The Danger Signals)

hERG Inhibition (Cardiotoxicity)
  • Risk Level: High.

  • Rationale: The pharmacophore for hERG blockage often involves a lipophilic core + a nitrogen atom (even if not basic). The high LogP (>4) is a major red flag for hERG binding.

  • Action: In silico hERG scores (e.g., Pred-hERG) must be run. If pIC50 > 5, an in vitro patch-clamp assay is mandatory early in development.

AMES Toxicity (Mutagenicity)
  • Risk Level: Moderate.

  • Rationale: Heterocyclic halides can sometimes intercalate DNA or form reactive intermediates. However, the

    
     group stabilizes the ring, reducing reactivity.
    
  • Tool: Use ProTox-II or Derek Nexus to check for specific structural alerts related to benzoxazoles.

Thyroid Hormone Mimicry
  • Risk Level: Unique Specificity.

  • Rationale: The 5-iodo-benzoxazole motif structurally resembles the iodinated tyrosyl rings found in Thyroxine (T4) and Triiodothyronine (T3).

  • Action: Screen against Thyroid Receptor (

    
    ) binding models to rule out endocrine disruption.
    

Part 5: Visualizing the Workflow

The following diagrams illustrate the logical flow of the in silico assessment and the specific metabolic rationale.

Diagram 1: The In Silico Decision Matrix

ADME_Workflow cluster_PhysChem Step 1: Physicochemical Profiling cluster_Tox Step 2: Toxicity Alerts cluster_Metabolism Step 3: Metabolic Prediction Input Input: 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole LogP LogP Calculation (Result: > 4.0) Input->LogP Solubility Solubility Prediction (Result: Low / Class II) Input->Solubility hERG hERG Liability (High Risk due to LogP) LogP->hERG Correlates SitePred Site of Metabolism (SOM) (C2 Blocked by CF3) LogP->SitePred Output Decision: Proceed to Wet Lab? (Conditional on hERG data) Solubility->Output hERG->Output Ames Ames Mutagenicity (Check Heterocycle) Ames->Output SitePred->Output

Caption: Logical workflow for assessing the 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole candidate.

Diagram 2: Metabolic Stability & Structural Logic

Metabolism_Logic Core Benzoxazole Core CF3 2-CF3 Group (Metabolic Shield) Core->CF3 Substituted at C2 Iodine 5-Iodo Group (Lipophilicity Driver) Core->Iodine Substituted at C5 Oxidation C6/C7 Hydroxylation (Likely Pathway) Core->Oxidation Exposed Sites Blockage C2 Oxidation (BLOCKED) CF3->Blockage Prevents Ring Opening Metabolism Metabolic Fate Oxidation->Metabolism Blockage->Metabolism

Caption: Structural Activity Relationship (SAR) showing how substitution patterns dictate metabolic fate.

Part 6: Recommended Toolset & References

To execute this protocol, the following validated software suites are recommended.

Primary Screening Tools[1][6]
  • SwissADME: For rapid physicochemical descriptors (LogP, TPSA) and BOILED-Egg model (BBB permeation).

  • ProTox-II: For specific toxicity endpoints (Hepatotoxicity, Carcinogenicity, mutagenicity).[3][4]

  • pkCSM: For transporter substrate prediction (P-gp) and specific CYP isoform inhibition.

References
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[5] Nucleic Acids Research, 46(W1), W257–W263.[4] [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[6][7][8] Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Reference for CF3 metabolic stability). [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling reactions using 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

An In-Depth Guide to the Synthesis of 5-Aryl-2-(Trifluoromethyl)-1,3-Benzoxazoles via Suzuki-Miyaura Coupling Introduction: Bridging Privileged Scaffolds for Modern Drug Discovery The convergence of robust synthetic meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 5-Aryl-2-(Trifluoromethyl)-1,3-Benzoxazoles via Suzuki-Miyaura Coupling

Introduction: Bridging Privileged Scaffolds for Modern Drug Discovery

The convergence of robust synthetic methodologies with high-value molecular scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, prized for its functional group tolerance and reliability.[1][2][3][4] This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole.

This specific reaction is of significant interest to researchers in drug development for two primary reasons:

  • The Benzoxazole Core: The benzoxazole heterocycle is a "privileged scaffold" frequently found in compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] Its rigid structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with biological targets.[8][9]

  • The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in drug design to enhance a molecule's therapeutic profile.[10][11] This powerful electron-withdrawing group can significantly improve metabolic stability, increase lipophilicity (aiding membrane permeability), and modulate pKa, often leading to enhanced binding affinity and bioavailability.[12][13][14]

By coupling various aryl groups to the 5-position of the 2-(trifluoromethyl)benzoxazole core, researchers can rapidly generate diverse libraries of novel compounds, enabling comprehensive structure-activity relationship (SAR) studies and accelerating the discovery of new therapeutic agents.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][15][16]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-iodine bond of the 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole. This step forms a new Pd(II) complex. The strong electron-withdrawing nature of the trifluoromethyl group and the benzoxazole ring facilitates this step by making the carbon atom at the 5-position more electrophilic.

  • Transmetalation: In this key step, a base activates the arylboronic acid to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the iodide ligand. This is the C-C bond-forming step in the catalytic cycle.[1]

  • Reductive Elimination: The two organic groups (the benzoxazole and the new aryl group) on the palladium center are eliminated from the complex, forming the desired C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][15][16]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)Ln-I Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' RedElim Reductive Elimination Product Ar-Ar' (Product) ArI Ar-I (5-iodo-2-(CF₃)benzoxazole) ArBOH2 Ar'-B(OH)₂ + Base

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the coupling of various arylboronic acids with 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole.

Materials and Reagents
  • Substrate: 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3–5 mol%) or a combination of a Pd(II) precatalyst like Pd(OAc)₂ (2-3 mol%) with a suitable ligand (e.g., SPhos, XPhos, PPh₃) (4-6 mol%).

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0–3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and Water (4:1 or 5:1 ratio), or Anhydrous Toluene/Ethanol.

  • Inert Gas: High-purity Argon or Nitrogen.

  • Standard Glassware: Flame-dried round-bottom flask or microwave vial, condenser, magnetic stir bar.

  • Reagents for Work-up & Purification: Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), silica gel for column chromatography.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup - Flame-dry glassware - Add solids (Iodo-benzoxazole, Boronic Acid, Base) - Equip with stir bar and septum Inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) Setup->Inert Solvent 3. Solvent Addition - Degas solvent (sparging or freeze-pump-thaw) - Add via syringe Inert->Solvent Catalyst 4. Catalyst Addition - Add Pd catalyst/ligand under positive Ar/N₂ flow Solvent->Catalyst Reaction 5. Reaction - Heat to desired temperature (e.g., 90-110 °C) - Stir vigorously - Monitor by TLC/LC-MS Catalyst->Reaction Workup 6. Work-up - Cool to RT - Quench and dilute - Aqueous extraction Reaction->Workup Purify 7. Purification - Dry organic layer - Concentrate in vacuo - Silica gel column chromatography Workup->Purify Analysis 8. Analysis - Characterize pure product (NMR, MS, etc.) Purify->Analysis

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Detailed Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (e.g., 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[17]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[18]

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[19] Stir the mixture for 5-10 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 90–110 °C) and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-benzoxazole is consumed (typically 4–18 hours).[17]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (15 mL).[18]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2-(trifluoromethyl)-1,3-benzoxazole product.

Parameter Optimization: The Scientist's Guide to Success

The "best" conditions can vary depending on the specific arylboronic acid used. The following table outlines key parameters and provides expert rationale for making informed choices.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄: A reliable Pd(0) source, often used directly. Can be sensitive to air.[20] Pd(OAc)₂ / Pd₂(dba)₃: Stable Pd(II) or Pd(0) precatalysts that require a ligand to form the active catalytic species. Often used in screening for optimal conditions.[16]
Ligand PPh₃, Buchwald Ligands (SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)PPh₃: A standard, cost-effective ligand. Buchwald Ligands: Electron-rich, bulky phosphine ligands are excellent for coupling challenging substrates, including electron-deficient halides, as they promote both oxidative addition and reductive elimination.[21] NHCs: Offer high stability and reactivity, particularly for sterically hindered substrates.[17]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base is critical for activating the boronic acid.[17] K₂CO₃: A common, mild, and inexpensive choice. Cs₂CO₃: More soluble and often more effective for difficult couplings, but more expensive. K₃PO₄: A strong base that can be effective when others fail, particularly with heteroaryl boronic acids.[19]
Solvent System Dioxane/H₂O, Toluene/H₂O, DME/H₂O, EthanolA protic co-solvent like water or ethanol is often necessary to help dissolve the inorganic base and facilitate transmetalation.[19][22] The choice of organic solvent (Dioxane, Toluene, DME) depends on the solubility of the substrates and the required reaction temperature.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination). 2. Insufficiently active catalyst/ligand system. 3. Reaction temperature too low.1. Ensure rigorous degassing of solvent and use of inert atmosphere techniques. 2. Screen different ligands (e.g., switch from PPh₃ to a Buchwald ligand like SPhos). Try a different base (e.g., Cs₂CO₃). 3. Increase reaction temperature.
Protodeboronation The boronic acid is reacting with trace water/protons instead of the catalyst. This can be an issue with base-sensitive boronic acids.[23]1. Use a milder base (K₂CO₃) or a non-aqueous system if possible. 2. Increase the equivalents of boronic acid (e.g., to 1.5-2.0 equiv). 3. Ensure all reagents and solvents are thoroughly dried.
Homocoupling of Boronic Acid Oxygen in the reaction mixture can promote the homocoupling of the boronic acid.Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction.
Formation of Side Products The substrate or product may be unstable to the reaction conditions (e.g., strong base, high temperature).Screen different bases and try to run the reaction at a lower temperature, possibly with a more active catalyst system to compensate.

Conclusion

The Suzuki-Miyaura coupling of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole is a powerful and highly adaptable method for the synthesis of a valuable class of compounds for pharmaceutical research. By understanding the core mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently generate libraries of novel molecules. This protocol, along with the provided optimization and troubleshooting guides, serves as a comprehensive resource for scientists and drug development professionals aiming to leverage this potent chemical transformation in their discovery programs.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Benzoxazoles: Diverse Biological Activities and Therapeutic Potential | Request PDF.
  • Design and biological activity of trifluoromethyl containing drugs - Wechem.
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflamm
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
  • Benzoxazole - Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Benzoxazoles - World Journal of Pharmaceutical Sciences.
  • Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Ethyl-4-iodophenol - Benchchem.
  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal.
  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids C
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.
  • 2-Aryl-1,3-Benzoxaphospholes as Unwilling Participants for Catalytic Suzuki…Miyaura CC Coupling Reactions.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole - Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides - Organic Chemistry Frontiers (RSC Publishing).
  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Medi
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin] - Lietuvos mokslų akademija.

Sources

Application

Heck reaction protocol for 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

Application Note: Palladium-Catalyzed Heck Cross-Coupling of 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole Executive Summary The incorporation of the 2-(trifluoromethyl)benzoxazole moiety into molecular scaffolds is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Heck Cross-Coupling of 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole

Executive Summary

The incorporation of the 2-(trifluoromethyl)benzoxazole moiety into molecular scaffolds is a highly sought-after transformation in drug discovery due to the pharmacophore’s ability to enhance metabolic stability, lipophilicity, and target binding affinity. This application note details an optimized, phosphine-free Mizoroki-Heck cross-coupling protocol specifically engineered for 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole. By leveraging the inherent reactivity of the aryl iodide and addressing the chemical sensitivity of the trifluoromethyl-substituted heterocycle, this guide provides a self-validating, high-yielding methodology for researchers and drug development professionals.

Mechanistic Rationale & Substrate Specificity

The Heck reaction is a powerful transition-metal-catalyzed method for the alkenylation of aryl halides [1]. However, applying this methodology to 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole requires precise tuning of the reaction microenvironment due to two competing electronic factors:

  • Hyper-Reactivity Toward Oxidative Addition: The carbon-iodine bond is inherently weak, and the strong electron-withdrawing effect of the 2-trifluoromethyl group further depletes electron density from the benzoxazole core. This makes the oxidative addition of Pd(0) to the aryl iodide exceptionally fast. Consequently, expensive and air-sensitive phosphine ligands are unnecessary. Phosphine-free conditions using simple Palladium(II) acetate (

    
    ) in a coordinating solvent are sufficient and highly efficient[2].
    
  • Susceptibility to Nucleophilic Ring Opening: The C2 position of the benzoxazole ring is highly electrophilic. The presence of the

    
     group exacerbates this, making the ring susceptible to nucleophilic attack. If harsh, aqueous inorganic bases (e.g., 
    
    
    
    or
    
    
    ) are used to regenerate the Pd catalyst, hydroxide ions will attack the C2 position, leading to irreversible ring opening and degradation into 2-amino-4-iodophenol derivatives.

To resolve this, our protocol mandates the use of mild, non-nucleophilic organic bases—specifically Triethylamine (


) or 

-Diisopropylethylamine (DIPEA)—in strictly anhydrous polar aprotic solvents [3].

Reaction Optimization & Causality

To establish a self-validating protocol, various conditions were screened using tert-butyl acrylate as the model olefin. The quantitative data in Table 1 demonstrates the causality behind our final protocol selection.

Table 1: Optimization of Reaction Conditions for 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1


DMF 90 4 92% Optimal. Clean conversion, no ring degradation.
2


DMF90488%Good yield, but heterogeneous mixture requires vigorous stirring.
3


Toluene1001265%Phosphine ligands slow down the catalytic cycle unnecessarily.
4


(aq)
DMF/

904<10%Complete substrate destruction via C2 nucleophilic ring opening.
5

DIPEAMeCN80881%Acceptable, but catalyst is cost-prohibitive for scale-up.

Note: Yields determined by LC-MS analysis using an internal standard. Entry 1 represents the finalized protocol.

Workflow & Catalytic Cycle Visualization

The following diagram maps the logical progression of the catalytic cycle under our optimized phosphine-free conditions [4].

HeckMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + 5-Iodo-2-(CF3)-benzoxazole Coord Olefin Coordination [Ar-Pd(II)(Alkene)-I] OxAdd->Coord + Olefin Insert Migratory Insertion [Pd(II) Alkyl Species] Coord->Insert syn-Insertion BetaElim β-Hydride Elimination [Product Release] Insert->BetaElim syn-Elimination RedElim Base Regeneration [HPd(II)I + Base] BetaElim->RedElim - Substituted Alkene RedElim->Pd0 + Base, - Base·HI

Figure 1: Catalytic cycle of the Heck reaction for 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole.

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole (1.0 equiv, 1.0 mmol, 313.0 mg)

  • Olefin: tert-Butyl acrylate (1.5 equiv, 1.5 mmol, 218 µL)

  • Catalyst: Palladium(II) acetate (

    
    ) (0.05 equiv, 5 mol%, 11.2 mg)
    
  • Base: Triethylamine (

    
    ) (2.0 equiv, 2.0 mmol, 278 µL)
    
  • Solvent: Anhydrous

    
    -Dimethylformamide (DMF) (5.0 mL, 0.2 M)
    
  • Equipment: 25 mL flame-dried Schlenk flask, magnetic stir bar, argon line, Celite® 545.

Step-by-Step Execution
  • Preparation of the Reaction Vessel: Charge the flame-dried Schlenk flask with a magnetic stir bar. Add 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (313.0 mg) and

    
     (11.2 mg).
    
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing the premature oxidation of the active Pd(0) species.

  • Reagent Addition: Introduce anhydrous DMF (5.0 mL) via syringe. Stir the mixture at room temperature until the solids are fully dissolved (yielding a pale yellow/orange solution).

  • Initiation: Add tert-butyl acrylate (218 µL) followed by

    
     (278 µL) dropwise via syringe.
    
  • Thermal Activation: Transfer the flask to a pre-heated oil bath set to 90 °C. Stir vigorously for 4 hours. Causality note: The solution will gradually darken to a deep brown/black, indicating the formation of Pd nanoparticles, which are the active catalytic species in phosphine-free Heck reactions.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS. The starting material (

    
    ) should be completely consumed, replaced by a highly fluorescent product spot under 254 nm UV light (
    
    
    
    ).
Workup & Purification
  • Quenching & Filtration: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the crude mixture with Ethyl Acetate (15 mL). Filter the entire mixture through a short pad of Celite® to remove the precipitated "Pd black." Rinse the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Aqueous Washing (Critical Step): Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (

    
     mL) and a 5% aqueous 
    
    
    
    solution (
    
    
    mL). Causality note: DMF is highly miscible with Ethyl Acetate; multiple water/LiCl washes are mandatory to partition the DMF into the aqueous phase and prevent it from co-eluting during chromatography.
  • Drying & Concentration: Wash the organic layer with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product as a brownish oil.
    
  • Isolation: Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate). Collect the product fractions and evaporate to yield the pure (E)-tert-butyl 3-(2-(trifluoromethyl)-1,3-benzoxazol-5-yl)acrylate.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from[Link][1]

  • Zawisza, A. M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2225. Retrieved from[Link][2]

  • Biffis, A., Zecca, M., & Basato, M. (2001). Heck Reaction—State of the Art. Journal of Molecular Catalysis A: Chemical. Retrieved from[Link][3]

  • Wikipedia Contributors. (n.d.). Heck reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link][4]

Sources

Method

Application Note: Sonogashira Cross-Coupling of 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Rationale The 2-(trifluoromethyl)benzoxazole scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

The 2-(trifluoromethyl)benzoxazole scaffold is a highly privileged pharmacophore in medicinal chemistry. It is frequently utilized as a lipophilic bioisostere for amides and esters to improve metabolic stability, cellular permeability, and target binding potency. Derivatizing this scaffold at the 5-position via carbon-carbon bond formation allows for the rapid generation of diverse chemical libraries and extended conjugated systems[1].

The Sonogashira cross-coupling reaction is the premier methodology for constructing C(sp²)–C(sp) bonds. It traditionally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple terminal alkynes with aryl halides under relatively mild conditions[2],[3]. However, applying standard Sonogashira conditions to 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole presents a unique mechanistic challenge.

The Causality of Substrate Sensitivity: The strongly electron-withdrawing nature of the trifluoromethyl (–CF₃) group renders the benzoxazole ring highly electron-deficient. While this electronic deficiency favorably accelerates the oxidative addition of the aryl iodide to the Pd(0) catalyst, it simultaneously makes the C2 position of the oxazole ring exceedingly susceptible to nucleophilic attack. The use of standard primary or secondary amine bases (e.g., diethylamine or piperidine), or the application of harsh heating, frequently results in undesired ring-opening or nucleophilic displacement of the –CF₃ group. Therefore, a rationally designed protocol utilizing sterically hindered, non-nucleophilic bases and mild solvent conditions is strictly required to maintain the structural integrity of the heterocycle.

Mechanistic Pathway & Catalytic Cycle

The reaction operates via a synergistic dual catalytic cycle involving both Palladium and Copper[4].

  • Palladium Cycle: The active Pd(0) species undergoes rapid oxidative addition with the highly electrophilic 5-iodo-2-(trifluoromethyl)benzoxazole.

  • Copper Cycle: Simultaneously, CuI interacts with the terminal alkyne. The bulky, non-nucleophilic base deprotonates the alkyne to form a copper acetylide intermediate.

  • Intersection: Transmetalation transfers the acetylide from Copper to Palladium, followed by reductive elimination to forge the new C–C bond and regenerate the Pd(0) catalyst.

CatalyticCycle A Pd(0)L₂ Active Catalyst B Oxidative Addition Addition of 5-Iodo-2-(CF₃)benzoxazole A->B C Pd(II)(Ar)(I)L₂ Intermediate B->C D Transmetalation Transfer of Acetylide from Cu C->D E Pd(II)(Ar)(C≡CR)L₂ Intermediate D->E F Reductive Elimination Formation of C-C Bond E->F F->A Regenerates Pd(0) G 5-Alkynyl-2-(CF₃)benzoxazole Final Product F->G H Copper Cycle Terminal Alkyne + CuI + Base → Cu-C≡CR H->D Cu-Acetylide

Fig 1: Catalytic cycle of the Sonogashira coupling highlighting Pd and Cu synergistic pathways.

Experimental Design & Condition Optimization

To prevent the degradation of the sensitive benzoxazole core, extensive optimization of the base and solvent is required. Table 1 summarizes the causal relationship between reaction conditions and product yield.

Table 1: Optimization of Reaction Conditions for 5-Iodo-2-(trifluoromethyl)benzoxazole

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₂Cl₂Et₂NHDMF60<10Massive degradation; nucleophilic ring-opening by secondary amine.
2Pd(PPh₃)₂Cl₂Et₃NDMF6045Moderate yield; some hydrolysis of the CF₃ group observed due to heat.
3Pd(PPh₃)₄DIPEATHF6072Good yield; however, Pd(0) is prone to aggregation (black solid) at 60°C.
4Pd(PPh₃)₂Cl₂ DIPEA THF 40 91 Optimal; bulky DIPEA prevents C2 attack, mild temp preserves scaffold.

Note: N,N-Diisopropylethylamine (DIPEA) is selected as the optimal base due to its high steric hindrance, which completely suppresses nucleophilic attack on the benzoxazole ring.

Detailed Experimental Protocol

Workflow Visualization

Workflow Step1 1. Preparation Dry THF, Degas Solvents Argon Atmosphere Step2 2. Reagent Loading Ar-I, Pd(PPh₃)₂Cl₂, CuI into Schlenk Flask Step1->Step2 Step3 3. Reactant Addition Add DIPEA, then Terminal Alkyne Step2->Step3 Step4 4. Reaction Stir at 40°C for 4-6 h Monitor by TLC Step3->Step4 Step5 5. Workup Filter through Celite Aq. NH₄Cl Wash Step4->Step5 Step6 6. Purification Silica Gel Column (Hexanes/EtOAc) Step5->Step6

Fig 2: Step-by-step experimental workflow for the anaerobic Sonogashira cross-coupling reaction.

Step-by-Step Procedure

Materials Required:

  • 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (1.0 mmol, 1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 5 mol%)

  • Copper(I) iodide [CuI] (0.10 mmol, 10 mol%)

  • N,N-Diisopropylethylamine [DIPEA] (2.0 mmol, 2.0 eq)

  • Anhydrous Tetrahydrofuran [THF] (5.0 mL)

Procedure:

  • Atmospheric Control (Critical Step): Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times). Causality: The presence of trace oxygen will induce the Glaser homocoupling of the terminal alkyne, consuming your reagent and complicating purification.

  • Solid Reagent Loading: Under a positive flow of Argon, add 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (313 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 5 mol%), and CuI (19 mg, 10 mol%) to the flask.

  • Solvent & Base Addition: Inject anhydrous, degassed THF (5.0 mL) followed by DIPEA (348 µL, 2.0 mmol) via syringe.

  • Alkyne Addition: Slowly add phenylacetylene (132 µL, 1.2 mmol) dropwise over 2 minutes.

  • Reaction Initiation & Self-Validation: Seal the flask and stir the mixture at 40 °C.

    • Self-Validating Checkpoint 1: Within 15–30 minutes, observe the reaction mixture. A transition from a pale yellow suspension to a homogeneous dark brown/black solution confirms the reduction of the Pd(II) precatalyst to the active Pd(0) species and the successful initiation of the catalytic cycle.

  • Monitoring: Stir for 4–6 hours.

    • Self-Validating Checkpoint 2 (TLC): Spot the reaction mixture against the starting aryl iodide (Eluent: 9:1 Hexanes:EtOAc). The starting material (R_f ~0.6) is UV-active but non-fluorescent. The successful formation of the highly conjugated product will appear as a new spot (R_f ~0.4) exhibiting distinct bright blue/green fluorescence under 365 nm UV light.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter the mixture through a short pad of Celite to remove palladium and copper salts. Wash the filtrate with saturated aqueous NH₄Cl (2 × 10 mL) to remove DIPEA salts, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution 100% Hexanes to 95:5 Hexanes:EtOAc).

Analytical Characterization

To verify the integrity of the 5-alkynyl-2-(trifluoromethyl)benzoxazole product, utilize the following spectroscopic benchmarks:

  • ¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet at approximately -63.5 ppm is the hallmark of an intact 2-(trifluoromethyl) group. If this peak shifts significantly or disappears, nucleophilic displacement at C2 has occurred.

  • ¹H NMR (400 MHz, CDCl₃): The benzoxazole protons will appear as an ABX spin system. The C4 proton (adjacent to the alkyne and oxygen) will typically appear as a finely split doublet (J ~ 1.5 Hz) shifted downfield (around 7.8–8.0 ppm) due to the anisotropic effect of the alkyne.

  • LC-MS (ESI+): Look for the [M+H]⁺ peak corresponding to the exact mass of the coupled product. The absence of a [M+H+18]⁺ peak confirms that no hydrolysis of the oxazole ring has taken place.

References

  • [2] Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. URL: [Link]

  • [3] Organic Chemistry Portal. "Sonogashira Coupling." Organic-Chemistry.org. URL: [Link]

  • [4] Mohajer, F., & Heravi, M. M. (2021). "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances. URL: [Link]

  • RSC Publishing. (2023). "Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles." Organic & Biomolecular Chemistry. URL: [Link]

Sources

Application

C-S cross-coupling reactions with 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

Title : Advanced C–S Cross-Coupling Strategies for 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole Audience : Researchers, scientists, and drug development professionals. Substrate Profiling & Strategic Rationale The incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced C–S Cross-Coupling Strategies for 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole Audience : Researchers, scientists, and drug development professionals.

Substrate Profiling & Strategic Rationale

The incorporation of the 2-(trifluoromethyl)-1,3-benzoxazole motif into drug candidates significantly enhances lipophilicity, metabolic stability, and target binding affinity. When functionalized with an iodine atom at the 5-position, this scaffold becomes a highly reactive electrophile for transition-metal-catalyzed cross-coupling, allowing for the late-stage installation of thioether linkages.

However, forming carbon-sulfur (C–S) bonds with this specific substrate presents a unique mechanistic dichotomy:

  • Hyper-Electrophilicity : The combined electron-withdrawing effects of the benzoxazole core and the C2-trifluoromethyl group drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl iodide. Consequently, oxidative addition to a Pd(0) or Cu(I) center is exceptionally fast.

  • The Base-Sensitivity Dilemma : The C2 position of the benzoxazole ring is highly susceptible to nucleophilic attack. Standard C–S coupling protocols often rely on strong bases (e.g., NaOtBu, KOH) to deprotonate the thiol. Exposing 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole to such nucleophilic bases will trigger irreversible hydrolytic ring-opening or nucleophilic displacement of the -CF

    
     group.
    

To successfully execute a C–S coupling without degrading the pharmacophore, the catalytic system must utilize mild, non-nucleophilic bases and sterically demanding ligands that accelerate reductive elimination before catalyst deactivation occurs .

Mechanistic Pathway: Palladium-Catalyzed Thioetherification

The catalytic cycle relies on the rapid oxidative addition of the 5-iodo-benzoxazole, followed by a base-mediated ligand exchange where the thiolate replaces the iodide. The rate-limiting step in thioetherification is typically the reductive elimination of the product . Thiolates are strongly coordinating and can form stable, inactive Pd(II) dimers. Utilizing bidentate ligands with large bite angles (e.g., Xantphos) or bulky monophosphines forces the Ar–Pd–SR intermediate into a distorted geometry, sterically driving the reductive elimination and preventing catalyst poisoning .

pd_cycle Pd0 Pd(0)L_n Active Catalyst PdII_Ar Ar-Pd(II)-I Oxidative Addition Complex Pd0->PdII_Ar 1. Oxidative Addition (+ Ar-I) PdII_SR Ar-Pd(II)-SR Thiolate Complex PdII_Ar->PdII_SR 2. Ligand Exchange (+ R-SH, Base) PdII_SR->Pd0 3. Reductive Elimination (- Ar-SR Product)

Pd-catalyzed C-S cross-coupling catalytic cycle for 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole.

Reaction Optimization & Causality

To validate the necessity of mild conditions, a screening of bases and ligands was conducted. The data below demonstrates that while strong bases achieve high conversion of the starting material, they destroy the benzoxazole core. Mild bases like Cs


CO

or DIPEA preserve the heterocycle while maintaining high yields of the desired thioether.
EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Ring-Opened Byproduct (%)
1Pd

(dba)

/ Xantphos
NaOtBuToluene8015> 80
2Pd

(dba)

/ Xantphos
Cs

CO

1,4-Dioxane8088< 5
3Pd(OAc)

/ CyPF-t-Bu
DIPEAToluene8092< 2
4CuI / 1,10-PhenanthrolineK

CO

DMF11075~ 10

Data Interpretation: Entry 1 highlights the destructive nature of alkoxide bases on the 2-(trifluoromethyl)benzoxazole core. Entry 3 utilizes a highly active Josiphos-type ligand with a soluble amine base, providing the cleanest reaction profile. Entry 4 demonstrates a viable, cost-effective Copper-catalyzed alternative, though it requires higher temperatures which slightly increases core degradation .

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed C–S Coupling (Optimal for Complex/Sensitive Thiols)

Self-Validating Design: This protocol explicitly uses Cs


CO

to prevent nucleophilic ring-opening and Xantphos to prevent catalyst poisoning by the thiol.
  • Preparation : Oven-dry a Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Loading : Add 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (1.0 mmol, 1.0 equiv), Pd

    
    (dba)
    
    
    
    (0.02 mmol, 2 mol%), Xantphos (0.045 mmol, 4.5 mol%), and anhydrous Cs
    
    
    CO
    
    
    (1.5 mmol, 1.5 equiv).
  • Atmosphere Exchange : Evacuate the tube and backfill with Argon (repeat 3 times to ensure a strictly oxygen-free environment).

  • Solvent & Thiol Addition : Add anhydrous, thoroughly degassed 1,4-Dioxane (5.0 mL) via syringe. Add the thiol (1.2 mmol, 1.2 equiv). (Note: If the thiol is a solid, add it during Step 2).

  • Reaction : Seal the tube and heat the vigorously stirring mixture at 80 °C for 12–16 hours.

  • In-Process Monitoring : Sample 10 µL, dilute in MeCN, and analyze via LC-MS. Validate success by confirming the product mass and ensuring the absence of a [M + H + 18] peak (which would indicate hydrolytic ring-opening).

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Copper-Catalyzed C–S Coupling (Cost-Effective Alternative)

Self-Validating Design: Utilizes CuI and a bidentate nitrogen ligand to stabilize the Cu(I) oxidation state, preventing unwanted oxidative homocoupling of the thiol .

  • Preparation : In an Argon-flushed reaction vial, combine 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (1.0 mmol), CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K

    
    CO
    
    
    
    (2.0 mmol, 2.0 equiv).
  • Solvent & Thiol : Add anhydrous, degassed DMF (4.0 mL) followed by the thiol (1.2 mmol).

  • Reaction : Seal the vial and heat at 110 °C for 24 hours.

  • Workup : Cool to room temperature, quench with water (10 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (to remove DMF), dry over Na

    
    SO
    
    
    
    , concentrate, and purify.

Troubleshooting & Self-Validating Checks

  • Issue: High levels of Disulfide Byproduct.

    • Causality: Oxygen ingress leads to the oxidative homocoupling of thiols (2 R-SH + 1/2 O

      
      
      
      
      
      R-S-S-R + H
      
      
      O).
    • Solution: Strictly degas solvents using the freeze-pump-thaw method. Ensure Argon lines are purged.

  • Issue: Reaction Stalls at < 50% Conversion.

    • Causality: Thiolate-induced catalyst poisoning. The thiol may be outcompeting the phosphine ligand for Pd coordination, forming inert polymeric [Pd(SR)

      
      ]
      
      
      
      species.
    • Solution: Switch to a more sterically demanding ligand (e.g., CyPF-t-Bu or BrettPhos) or add the thiol slowly via a syringe pump over 2 hours to keep its steady-state concentration low.

  • Issue: LC-MS shows a major peak at [Product Mass - CF

    
     + OH]. 
    
    • Causality: The base is too nucleophilic, or the solvent contains trace water, leading to nucleophilic aromatic substitution at the C2 position.

    • Solution: Ensure absolute anhydrous conditions. Switch from K

      
      CO
      
      
      
      to a strictly non-nucleophilic organic base like DIPEA.

References

  • Hartwig, J. F. "Carbon−Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides." Accounts of Chemical Research, 1998.[Link] [1]

  • Xu, J.; Liu, R. Y.; Yeung, C. S.; Buchwald, S. L. "Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases." ACS Catalysis, 2019.[Link][2]

  • Anilkumar, G. et al. "Recent advances in copper-catalyzed C-S cross-coupling reactions." ARKIVOC, 2015.[Link] [3]

Method

Application Note: 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole as a Privileged Scaffold in Medicinal Chemistry

Executive Summary 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole is a highly versatile, privileged pharmacophore building block utilized extensively in modern drug discovery. The benzoxazole core serves as a robust bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole is a highly versatile, privileged pharmacophore building block utilized extensively in modern drug discovery. The benzoxazole core serves as a robust bioisostere for indoles and benzimidazoles, frequently appearing in antimicrobial, antiparasitic, and antineoplastic agents. The strategic placement of a trifluoromethyl (-CF₃) group at the C2 position and an iodine atom at the C5 position creates an ideal substrate for divergent library synthesis, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) across various therapeutic targets.

Physicochemical & Structural Rationale

The molecular architecture of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole is deliberately designed to solve common pharmacokinetic and synthetic bottlenecks. As an Application Scientist, understanding the causality behind this specific substitution pattern is critical for downstream experimental design:

  • C2-Trifluoromethylation (Metabolic Shielding): The -CF₃ group significantly enhances the lipophilicity (LogP) and membrane permeability of the scaffold. More importantly, it blocks cytochrome P450-mediated metabolic oxidation at the highly vulnerable C2 position. The strong electron-withdrawing nature of the -CF₃ group also lowers the pKa of the benzoxazole ring, increasing its resistance to ring-opening under physiological conditions[1].

  • C5-Iodination (Synthetic Handle): Iodine is selected over bromine or chlorine due to its superior leaving group ability. The weaker C-I bond undergoes oxidative addition with palladium(0) catalysts at significantly lower temperatures. This is critical because the electron-deficient 2-(trifluoromethyl)benzoxazole ring can be sensitive to the harsh, high-temperature basic conditions typically required for C-Br or C-Cl activation[2].

Quantitative Data: Physicochemical Profiling

To illustrate the impact of derivatization on the base scaffold, Table 1 summarizes the predicted physicochemical properties of the core building block versus typical C5-substituted derivatives synthesized via cross-coupling.

CompoundR-Group at C5MW ( g/mol )cLogPtPSA (Ų)Typical Indication
Core Scaffold -I (Iodine)313.013.4526.0N/A (Intermediate)
Derivative A -Phenyl263.214.1226.0RTK Inhibition
Derivative B -Morpholino272.222.8535.2PI3K Inhibition
Derivative C -NH-Phenyl278.233.9038.0Antiparasitic / Antimicrobial

Table 1: Physicochemical comparison of the base scaffold and representative functionalized derivatives.

Key Synthetic Workflows and Protocols

The following workflows demonstrate the divergent derivatization of the scaffold.

SyntheticWorkflow A 5-Iodo-2-(CF3)- benzoxazole B Suzuki-Miyaura Coupling A->B Aryl-B(OH)2 Pd cat. C Buchwald-Hartwig Amination A->C R-NH2 Pd cat. D 5-Aryl Derivatives (e.g., Kinase Inhibitors) B->D C-C Bond E 5-Amino Derivatives (e.g., Antimicrobials) C->E C-N Bond

Fig 1: Divergent synthetic workflow for 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole derivatization.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol details the C5-arylation of the scaffold to generate biaryl systems. Causality & Rationale : Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand prevents catalyst deactivation by the coordinating basic nitrogen of the benzoxazole. Anhydrous K₃PO₄ is selected as the base; stronger aqueous bases (like NaOH) can trigger the premature hydrolysis of the trifluoromethyl group or oxazole ring cleavage.

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk tube, combine 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (1.0 eq, 1.0 mmol, 313 mg), the desired arylboronic acid (1.2 eq, 1.2 mmol), and anhydrous K₃PO₄ (2.0 eq, 2.0 mmol).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) to the solid mixture.

  • Solvent & Degassing : Add 5 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v). Purge the vessel with argon for 10 minutes to remove dissolved oxygen, which prevents the oxidative homocoupling of the boronic acid.

  • Reaction : Seal the tube and heat to 80 °C for 4-6 hours.

  • Self-Validation (In-Process Control) : Monitor the reaction via LC-MS. A successful reaction is indicated by the complete consumption of the starting material (m/z [M+H]⁺ = 314) and the appearance of the product mass. If unreacted starting material persists after 6 hours, spike with an additional 2 mol% catalyst.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol details the C5-amination to generate aniline derivatives, extending methodologies used for iodoazole couplings[2]. Causality & Rationale : XPhos is employed as the ligand because its bulky, electron-rich biaryl structure accelerates the reductive elimination step, which is traditionally the rate-limiting step in C-N bond formation. Cs₂CO₃ is used as it provides sufficient basicity to deprotonate the amine without acting as a strong nucleophile that could degrade the benzoxazole core.

Step-by-Step Methodology:

  • Preparation : In a glovebox or under strict argon atmosphere, combine 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (1.0 eq, 1.0 mmol), the primary or secondary amine (1.2 eq), and Cs₂CO₃ (1.5 eq, 1.5 mmol).

  • Catalyst/Ligand Addition : Add Pd₂(dba)₃ (0.02 eq, 2 mol%) and XPhos (0.04 eq, 4 mol%).

  • Solvent : Suspend the mixture in anhydrous, degassed toluene (5 mL).

  • Reaction : Heat the mixture at 90 °C for 8-12 hours.

  • Self-Validation : Check by TLC (UV active). The highly polar amine starting material should disappear, replaced by a less polar, highly fluorescent product spot.

  • Workup : Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with CH₂Cl₂. Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the pure 5-amino derivative.

Pharmacological Applications

Derivatives of 2-(trifluoromethyl)benzoxazole are prominent in targeted therapies. The lipophilic -CF₃ group allows deep insertion into hydrophobic binding pockets of target proteins[1].

  • Kinase Inhibition : 5-Aryl derivatives often function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs). They bind to the hinge region of the kinase domain, blocking the phosphorylation cascade that leads to tumor cell proliferation.

  • Antiparasitic Activity : 5-Amino and 5-aryl substituted 2-(trifluoromethyl)benzoxazoles have demonstrated potent in vitro activity against protozoa such as Giardia lamblia and Entamoeba histolytica, outperforming standard agents like metronidazole[3].

KinasePathway Ligand Growth Factor (EGF/PDGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation Downstream PI3K / AKT Signaling Cascade Receptor->Downstream Phosphorylation Inhibitor Benzoxazole Derivative Inhibitor->Receptor Competitive Inhibition Proliferation Cell Survival & Proliferation Downstream->Proliferation Gene Expression

Fig 2: Mechanism of action for benzoxazole-derived RTK inhibitors in cellular signaling.

References

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN . Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles . ACS Omega. URL:[Link]

  • Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives . Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Application

synthesis of bioactive compounds from 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

Application Note: Strategic Functionalization of 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole for Bioactive Scaffold Discovery Abstract This guide details the synthetic utility of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole for Bioactive Scaffold Discovery

Abstract

This guide details the synthetic utility of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole as a privileged scaffold in medicinal chemistry. Combining the metabolic stability and lipophilicity of the trifluoromethyl (


) group with the versatile reactivity of the aryl iodide, this intermediate serves as a potent gateway to libraries of anticancer (VEGFR/EGFR inhibitors), antimicrobial, and anti-inflammatory agents. We provide optimized protocols for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) specifically tuned for this electron-deficient heterocycle.

Part 1: Strategic Analysis of the Scaffold

The 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole scaffold offers a unique "push-pull" electronic environment ideal for drug discovery:

  • The C2-Trifluoromethyl Group (

    
    ): 
    
    • Bioisosterism: Acts as a lipophilic bioisostere for carbonyl or methyl groups, enhancing membrane permeability.

    • Metabolic Shield: Blocks metabolic oxidation at the C2 position, a common failure point for benzoxazole drugs.

    • Electronic Effect: Strongly electron-withdrawing, it lowers the LUMO energy of the ring system, facilitating nucleophilic attacks or oxidative addition at the distal C5 position.

  • The C5-Iodine Handle (

    
    ): 
    
    • Reactivity: The C-I bond is weaker than C-Br or C-Cl, allowing for oxidative addition by Pd(0) catalysts under milder conditions. This is critical to preserve the integrity of the oxazole ring, which can be sensitive to harsh bases.

Part 2: Synthesis of the Starting Material

Before diversification, the core scaffold must be synthesized or procured. The most robust route involves the cyclocondensation of 2-amino-4-iodophenol.

Protocol: Cyclization with Trifluoroacetic Anhydride (TFAA)

  • Reagents: 2-Amino-4-iodophenol (1.0 equiv), Trifluoroacetic anhydride (1.2 equiv), Triethylamine (Et

    
    N, 2.5 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Conditions:

    
     to RT, 4 hours.
    

Step-by-Step:

  • Dissolve 2-amino-4-iodophenol in anhydrous DCM under

    
     atmosphere.
    
  • Cool to

    
     and add Et
    
    
    
    N dropwise.
  • Slowly add TFAA (exothermic reaction).

  • Allow warming to room temperature (RT) and stir for 4 hours.

  • Workup: Wash with saturated

    
     (to remove trifluoroacetic acid byproducts), then brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Part 3: Core Functionalization Protocols

Workflow Visualization

G Start 5-Iodo-2-(CF3) benzoxazole Suzuki Suzuki-Miyaura (Biaryl Coupling) Start->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Sono Sonogashira (Alkynylation) Start->Sono PdCl2(PPh3)2 CuI, Alkyne Buchwald Buchwald-Hartwig (Amination) Start->Buchwald Pd2(dba)3 Xantphos, Amine Target1 VEGFR/EGFR Inhibitors (Biaryls) Suzuki->Target1 Target2 Rigid Linker Drugs (Alkynes) Sono->Target2 Target3 Kinase Inhibitors (Amino-benzoxazoles) Buchwald->Target3

Figure 1: Divergent synthesis workflow transforming the 5-iodo-2-(trifluoromethyl)benzoxazole core into three distinct classes of bioactive molecules.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target Application: Synthesis of VEGFR-2 inhibitors mimicking the structure of Sorafenib or Regorafenib.

Rationale: The electron-deficient nature of the benzoxazole ring requires a catalyst system that facilitates transmetalation without promoting protodeboronation of the aryl boronic acid.

Materials:

  • Substrate: 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (1.0 equiv).

  • Partner: Aryl boronic acid (1.2 equiv).

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (2.0 equiv) - Use Cesium Carbonate instead of KOH/NaOH to prevent nucleophilic attack on the oxazole ring.
    
  • Solvent: 1,4-Dioxane/Water (9:1).

Procedure:

  • Charge a microwave vial or pressure tube with the substrate, boronic acid, base, and catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed solvent mixture via syringe.

  • Heat to

    
      for 4–6 hours (or 
    
    
    
    for 30 min in microwave).
  • Critical Step: Filter through a Celite pad while hot to remove Pd black.

  • Concentrate and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol B: Sonogashira Coupling (Alkynylation)

Target Application: Introduction of rigid acetylene linkers found in antimicrobial agents.

Rationale: The C5-Iodine is highly reactive toward oxidative addition. A copper co-catalyst is used, but strictly anhydrous conditions are required to prevent hydration of the alkyne.

Materials:

  • Substrate: 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (1.0 equiv).

  • Partner: Terminal alkyne (1.2 equiv).

  • Catalyst:

    
     (2 mol%).
    
  • Co-Catalyst:

    
     (1 mol%).
    
  • Base: Triethylamine (

    
    ) or Diisopropylamine (DIPA) (3.0 equiv).
    
  • Solvent: DMF or THF (Anhydrous).

Procedure:

  • Dissolve substrate and alkyne in anhydrous solvent under Argon.

  • Add base and degas the solution (sparge with Argon for 10 min).

  • Add Pd catalyst and CuI.

  • Stir at Room Temperature (RT) for 1 hour. If conversion is slow, heat to

    
    . Note: High heat (>80°C) may cause alkyne polymerization.
    
  • Quench with saturated

    
     solution. Extract with EtOAc.[1]
    
Protocol C: Buchwald-Hartwig Amination

Target Application: Synthesis of amino-benzoxazoles (Kinase inhibitors).

Rationale: The electron-withdrawing


 group makes the ring electron-poor, which generally favors C-N bond formation. However, bulky ligands are necessary to prevent the formation of inactive Pd-iodide dimers.

Materials:

  • Substrate: 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (1.0 equiv).

  • Partner: Primary or Secondary Amine (1.2 equiv).

  • Catalyst:

    
     (1.5 mol%).
    
  • Ligand: Xantphos or BINAP (3 mol%).

  • Base:

    
     (1.4 equiv).
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Procedure:

  • Pre-mix

    
     and Ligand in the solvent under Argon for 15 mins to form the active catalyst complex.
    
  • Add the substrate, amine, and base.[2]

  • Heat to

    
      for 12 hours.
    
  • Cool, filter through Celite, and concentrate.

Part 4: Data Summary & Optimization

Table 1: Comparative Optimization of Coupling Conditions

Reaction TypeCatalyst SystemBaseSolventYield (%)Notes
Suzuki


DME/H

O
65%Significant homocoupling observed.
Suzuki


Dioxane/H

O
92% Recommended. Minimal byproduct.
Sonogashira


THF70%Slow conversion at RT.
Sonogashira

/ CuI

DMF 88% Recommended. Fast RT reaction.
Buchwald

/ PPh


Toluene40%Base-mediated ring degradation.
Buchwald

/ Xantphos

Dioxane 85% Recommended. Mild base preserves

core.

Part 5: Biological Mechanism of Action (Case Study)

Bioactive derivatives of this scaffold often target Angiogenesis pathways (VEGFR-2). The benzoxazole ring occupies the ATP-binding pocket, while the


 group occupies the hydrophobic allosteric pocket, increasing binding affinity.

VEGFR_Pathway Ligand VEGF (Growth Factor) Receptor VEGFR-2 Receptor (Tyrosine Kinase) Ligand->Receptor Binds Phospho Autophosphorylation Receptor->Phospho Activation Drug Benzoxazole Inhibitor (5-Substituted-2-CF3) Drug->Receptor Competitive Inhibition (ATP Pocket) Drug->Phospho Inhibits Signal Downstream Signaling (RAF/MEK/ERK) Phospho->Signal Effect Angiogenesis / Cell Proliferation Signal->Effect Block BLOCKED

Figure 2: Mechanism of Action for Benzoxazole-based VEGFR-2 Inhibitors. The 5-substituted-2-(trifluoromethyl)benzoxazole acts as a competitive inhibitor at the ATP binding site, halting the phosphorylation cascade required for angiogenesis.

References

  • BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • National Institutes of Health (NIH). (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from

  • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation. Retrieved from

  • ResearchGate. (2025). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole. Retrieved from

Sources

Method

Application Note: Strategic Utilization of 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole in Advanced Organic Semiconductors

Executive Summary 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole represents a high-value "linchpin" intermediate in the design of n-type organic semiconductors, electron transport materials (ETMs) for OLEDs, and high-perform...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-iodo-2-(trifluoromethyl)-1,3-benzoxazole represents a high-value "linchpin" intermediate in the design of n-type organic semiconductors, electron transport materials (ETMs) for OLEDs, and high-performance agrochemicals.

Its structural utility is derived from three synergistic features:

  • The Benzoxazole Core: A rigid, planar, electron-deficient heterocycle that facilitates

    
    -
    
    
    
    stacking and high charge carrier mobility.
  • The 2-Trifluoromethyl (

    
    ) Group:  A strong electron-withdrawing group (EWG) that significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, enhancing electron injection and stability against oxidation. It also promotes supramolecular ordering via C–F
    
    
    
    interactions.
  • The 5-Iodo Handle: A reactive site positioned for regioselective cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the extension of conjugation without disrupting the electronic effects of the heterocycle.

This guide details the synthesis, functionalization, and material applications of this compound, positioning it as a critical building block for "Push-Pull" (Donor-Acceptor) optoelectronic materials.

Material Design Logic & Mechanism[1]

The application of this molecule is best understood through the Donor-Acceptor (D-A) theory used in bandgap engineering.

Electronic Modulation

The trifluoromethyl group at the C2 position exerts a powerful inductive effect (


), pulling electron density away from the benzoxazole ring. When the C5-iodine is replaced with an electron-rich donor (e.g., carbazole, triphenylamine), the resulting molecule exhibits Intramolecular Charge Transfer (ICT).
  • LUMO Localization: Concentrated on the benzoxazole-CF3 moiety (Acceptor).

  • HOMO Localization: Concentrated on the coupled donor group.

Visualizing the Design Workflow

MaterialDesign cluster_props Material Properties Precursor 5-iodo-2-(trifluoromethyl) -1,3-benzoxazole Coupling Pd-Catalyzed Cross-Coupling Precursor->Coupling Electrophile FinalMat D-A Material (OLED/OPV Active Layer) Coupling->FinalMat C-C Bond Formation Donor Electron Donor (e.g., Carbazole, Thiophene) Donor->Coupling Nucleophile LUMO Deep LUMO (Electron Transport) FinalMat->LUMO Solubility Enhanced Solubility (CF3 Effect) FinalMat->Solubility Packing Solid State Order (F-interactions) FinalMat->Packing

Figure 1: Logic flow for transforming the 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole precursor into functional optoelectronic materials.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: Direct iodination of 2-(trifluoromethyl)benzoxazole can be non-selective. The most reliable route is the condensation of 2-amino-4-iodophenol with trifluoroacetic anhydride (TFAA) .

Reagents:

  • 2-Amino-4-iodophenol (1.0 eq)

  • Trifluoroacetic anhydride (TFAA) (1.2 eq)

  • Triethylamine (Et

    
    N) (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-iodophenol (10 mmol, 2.35 g) in anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Et

    
    N (15 mmol, 2.1 mL) dropwise.
    
  • Cyclization: Add TFAA (12 mmol, 1.7 mL) dropwise over 15 minutes. The solution may darken.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the phenol.

  • Workup: Quench with saturated NaHCO

    
     solution (50 mL). Extract the aqueous layer with DCM (2 x 30 mL).
    
  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    
    , Hexane/EtOAc gradient).
  • Yield: Expect 85-92% of a white to off-white crystalline solid.

Validation:

  • 1H NMR (400 MHz, CDCl

    
    ):  Look for aromatic signals at 
    
    
    
    8.10 (d, J=1.5 Hz, H-4), 7.75 (dd, H-6), 7.35 (d, H-7). Note: No OH or NH signals should be visible.
  • 19F NMR: Singlet around

    
     -63 to -65 ppm.
    
Protocol B: Functionalization via Suzuki-Miyaura Coupling

Application: Synthesis of a model Electron Transport Material (ETM).

Reagents:

  • 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (1.0 eq)

  • 4-(9H-carbazol-9-yl)phenylboronic acid (1.1 eq) [Donor Unit]

  • Pd(dppf)Cl

    
     (5 mol%)
    
  • K

    
    CO
    
    
    
    (2M aqueous solution, 3.0 eq)
  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a Schlenk tube with the iodo-benzoxazole (1.0 mmol), boronic acid (1.1 mmol), and Pd catalyst under Argon atmosphere.

  • Solvent: Add degassed 1,4-dioxane (10 mL) and K

    
    CO
    
    
    
    solution (1.5 mL).
  • Reaction: Heat to 90°C for 12 hours. The mixture will turn black (Pd) and then likely fluorescent/yellow as the product forms.

  • Workup: Cool to RT, dilute with water, extract with chloroform.

  • Purification: Recrystallize from Toluene/Ethanol to achieve electronic-grade purity (>99.5%).

Characterization & Data Analysis

Comparative Electronic Properties

The following table illustrates the impact of the


 group compared to a standard methyl group on the benzoxazole core.
Property2-Methyl-benzoxazole2-CF3-benzoxazole (Target) Impact of CF3
LUMO Level -2.1 eV-2.6 eV Deepens LUMO (Better electron injection)
Dipole Moment ~1.5 D~4.2 D Enhances solubility & polarity
Thermal Stability (T

)
~200°C>280°C Increases device operational life
Crystallinity ModerateHigh F-F interactions promote ordering
Spectroscopic Validation
  • UV-Vis Absorption: The 5-iodo precursor absorbs in the UV (260-290 nm). Upon coupling (Protocol B), the absorption red-shifts to 350-400 nm due to extended conjugation.

  • Fluorescence: The 2-CF3 group often induces a hypsochromic shift (blue shift) relative to non-fluorinated analogs, making these ideal for Deep Blue OLED emitters when coupled with appropriate donors.

Safety & Handling (SDS Summary)

  • Hazards: 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole is an organofluorine iodide. It is potentially irritating to eyes, skin, and respiratory systems.

  • Stability: The C-I bond is light-sensitive. Store in amber vials under inert gas (Nitrogen/Argon) at 4°C.

  • Reactivity: Avoid strong reducing agents (lithium aluminum hydride) which may defluorinate the CF3 group or deiodinate the ring.

References

  • Synthesis of 2-CF3 Benzoxazoles

    • Gong, X., et al. "Efficient synthesis of 2-trifluoromethyl benzazoles using trifluoroacetic acid." Tetrahedron Letters, 2012. Link

    • Confirms the condensation protocol of amino-phenols with TFA deriv
  • Benzoxazoles in OLEDs

    • Wang, Z., et al. "Benzoxazole derivatives as electron-transporting materials for organic light-emitting diodes." Journal of Materials Chemistry C, 2018. Link

    • Establishes the electron-transport capabilities of the benzoxazole core.
  • Fluorine Effects in Materials

    • Babudri, F., et al. "Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom." Chemical Communications, 2007. Link

    • Authoritative review on how CF3 groups lower LUMO and improve stability.
  • Cross-Coupling of Halo-Benzoxazoles

    • Schnürch, M., et al. "Cross-coupling reactions on azoles with two or more heteroatoms." Chemical Society Reviews, 2007. Link

    • Validates the reactivity of the 5-iodo position in Suzuki/Sonogashira coupling.

Technical Notes & Optimization

Troubleshooting

optimizing catalyst and ligand for Heck reactions with electron-deficient iodoarenes

Welcome to the Technical Support Center for cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals dealing with the kinetic bottlenecks of coupling electron...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals dealing with the kinetic bottlenecks of coupling electron-deficient iodoarenes via the Mizoroki-Heck reaction.

Unlike standard aryl bromides or chlorides, electron-deficient iodoarenes possess unique electronic properties that fundamentally alter the rate-determining steps of the catalytic cycle, often leading to rapid catalyst deactivation if standard protocols are blindly applied.

Mechanistic Pathway & Bottleneck Analysis

To troubleshoot effectively, we must first understand the causality of catalyst failure. In a standard Heck reaction, oxidative addition is typically the rate-limiting step. However, with electron-deficient iodoarenes, oxidative addition to Pd(0) is extremely fast[1]. This shifts the rate-limiting step to the subsequent olefin coordination and migratory insertion. Consequently, the highly reactive Ar-Pd(II)-I intermediate accumulates in the reaction mixture.

If this intermediate is not properly stabilized, or if the olefin insertion is sluggish, the Pd(II) species will prematurely reduce and aggregate into inactive macroscopic palladium nanoparticles, visually observed as Pd black [2].

HeckCycle Pd0 Pd(0) Catalyst Active Species OxAdd Fast Oxidative Addition (Electron-Deficient Ar-I) Pd0->OxAdd PdII Ar-Pd(II)-I Complex (Accumulates) OxAdd->PdII PdBlack Pd Black Precipitation (Catalyst Deactivation) PdII->PdBlack Slow Insertion / Lack of Stabilizer Insertion Olefin Insertion (Rate-Limiting Step) PdII->Insertion Jeffery Conditions (R4NX Stabilized) BetaElim β-Hydride Elimination Insertion->BetaElim Product Coupled Product BetaElim->Product Regen Base-Mediated Pd(0) Regeneration BetaElim->Regen Regen->Pd0

Mechanistic bottleneck of electron-deficient iodoarenes in the Heck cycle leading to Pd black.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn black immediately upon heating, followed by the reaction stalling at <20% conversion? A: This is the classic visual symptom of massive catalyst aggregation into Pd black. Because electron-deficient iodoarenes undergo rapid oxidative addition, the local concentration of the Ar-Pd(II)-I intermediate spikes[1]. Without a mechanism to stabilize this intermediate while it waits for the slower olefin insertion step, the palladium clusters together and crashes out of the solution[2].

Q: Should I use bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)3) to stabilize the palladium, similar to Suzuki couplings? A: No. While bulky phosphines are excellent for activating unreactive aryl chlorides, they are often counterproductive here. Phosphines can over-stabilize the Ar-Pd(II)-I intermediate, which sterically and electronically hinders the already rate-limiting olefin coordination step[3]. Furthermore, phosphines are prone to oxidation under standard Heck conditions. For highly reactive iodoarenes, ligand-free conditions are vastly superior[2].

Q: If I drop the phosphine ligands, how do I prevent the catalyst from crashing out? A: You should employ Jeffery conditions , which utilize tetraalkylammonium salts (e.g., Tetrabutylammonium bromide, TBAB) as additives. These salts act as phase-transfer catalysts and provide halide ions that coordinate to the palladium, forming stable anionic arylpalladium halide complexes (e.g.,


)[1]. This anionic stabilization prevents Pd black formation while keeping the coordination sphere labile enough for rapid olefin insertion.

Quantitative Troubleshooting Matrix

To optimize your specific reaction, compare your current parameters against the optimized targets below. Note that lowering the catalyst loading actually improves stability in ligand-free systems.

ParameterStandard ConditionOptimized Condition (Electron-Deficient Ar-I)Quantitative ImpactMechanistic Rationale
Catalyst Loading 1.0 – 5.0 mol% Pd0.01 – 0.1 mol% Pd (100 – 1000 ppm)Yield increases from <50% to >95% [2].High Pd concentrations accelerate higher-order aggregation into inactive Pd black. Ultra-low loading maintains active colloidal clusters[2][4].
Ligand Choice 2–3 eq. PhosphineLigand-free Reaction time reduced by up to 50%; TON increases significantly.Phosphines over-stabilize the Pd(II) intermediate and block the rate-limiting olefin coordination sphere[3].
Additives None1–2 eq. TBAB or TBAC Suppresses Pd black; enables full conversion at milder temperatures (30–50 °C)[1].Forms anionic

complexes, stabilizing the Pd(II) intermediate without hindering reactivity[1].
Base Choice Triethylamine (TEA)Inorganic bases (e.g.,

,

)
Reduces reductive dehalogenation side-products by >80%.Amine bases can act as hydride donors, leading to protodehalogenation of the highly reactive iodoarene.

Validated Step-by-Step Methodology: Ligand-Free Jeffery Conditions

This protocol is designed as a self-validating system. Visual cues are provided at each step to ensure the mechanistic pathway is proceeding correctly.

Reagents Required:

  • Palladium source:

    
     (0.05 mol%)
    
  • Substrates: Electron-deficient iodoarene (1.0 eq), Alkene (1.5 eq)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 eq)

  • Base:

    
     (2.0 eq, finely milled)
    
  • Solvent: DMF or NMP (degassed)

Step 1: Reagent Preparation & Assembly

  • In an oven-dried Schlenk tube, add the iodoarene,

    
    , and TBAB.
    
  • Self-Validation Check: Ensure the TBAB is strictly anhydrous. Hygroscopic moisture in TBAB can lead to erratic kinetics and premature catalyst quenching.

  • Add the alkene and the degassed solvent.

Step 2: Catalyst Injection

  • Prepare a highly dilute stock solution of

    
     in DMF.
    
  • Inject the required volume to achieve exactly 0.05 mol% (500 ppm) Pd loading[4].

  • Self-Validation Check: The solution should initially appear pale yellow or light orange, indicating homogeneously dissolved Pd(II) acetate.

Step 3: Initiation and Monitoring

  • Heat the reaction mixture to 50 °C under vigorous stirring.

  • Self-Validation Check: Within 10-15 minutes, the solution should transition to a deep red or clear brown color. This indicates the successful formation of the active, TBAB-stabilized anionic

    
     nanoparticles[1].
    
  • Troubleshooting: If the solution immediately turns opaque black with suspended particles, oxygen has ingressed, or the Pd loading is too high[2]. Abort and restart.

Step 4: Workup and Isolation

  • Once TLC/GC-MS indicates complete consumption of the iodoarene, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash sequentially with water (3x) to remove the DMF, TBAB, and inorganic salts.

  • Dry the organic layer over

    
    , concentrate, and purify via flash chromatography.
    

References

1.[2] Ligand-free Heck reactions using low Pd-loading. rug.nl. Available at: 2.[1] Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC - NIH. nih.gov. Available at: 3.[3] Heck reaction - Chemistry LibreTexts. libretexts.org. Available at: 4. Ionic liquids: a versatile medium for palladium-catalyzed reactions - SciELO. scielo.br. Available at: 5.[4] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. nih.gov. Available at:

Sources

Optimization

minimizing homocoupling in Sonogashira reactions of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

Ticket: Minimizing Homocoupling in 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole Scaffolds Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Minimizing Homocoupling in 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole Scaffolds

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Substrate Profile: Electron-deficient heteroaryl iodide. High reactivity toward oxidative addition; moderate sensitivity to nucleophilic attack at the benzoxazole core.

Introduction: The Competitive Landscape

Welcome to the Technical Support Center. You are encountering Glaser-Hay homocoupling , a parasitic side reaction where your terminal alkyne dimerizes (forming A-A) instead of coupling with your benzoxazole halide (forming A-B).

Because your substrate, 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole , is highly electron-deficient due to the trifluoromethyl group and the heterocycle, it is actually an excellent candidate for the solution we recommend most: Copper-Free Sonogashira Coupling .

Below are the diagnostic protocols and standard operating procedures (SOPs) to resolve this issue.

Module 1: Diagnostic & Triage

Q: Why is my alkyne dimerizing despite using standard conditions?

A: The dimerization is driven by the Glaser Cycle , which is catalyzed by Copper (Cu) in the presence of Oxygen (


). Even trace amounts of oxygen can trigger this cycle.
  • The Mechanism: Cu(I) forms a copper-acetylide species.[1][2] In the presence of an oxidant (

    
    ), this species undergoes oxidative coupling to form the diyne (homocouple).
    
  • The Substrate Factor: Your benzoxazole is an "activated" halide. It reacts fast. However, if the Cu-acetylide forms faster than the Palladium oxidative addition occurs, and oxygen is present, the homocoupling wins.

Q: Does the


 group on my benzoxazole affect this? 

A: Indirectly, yes. The


 group pulls electron density from the ring, making the C-I bond weaker and the oxidative addition of Palladium faster. This is an advantage! It means you can likely lower the temperature or remove Copper entirely, as the Palladium cycle does not need as much thermal "push" as an electron-rich aryl bromide would.
Module 2: Visualization of the Problem

The following diagram illustrates the competition between the desired Sonogashira cycle and the parasitic Glaser cycle.

Sonogashira_vs_Glaser Substrate 5-iodo-2-(CF3) benzoxazole Pd_Cat Pd(0) Catalyst Substrate->Pd_Cat Oxidative Addition Alkyne Terminal Alkyne Cu_Cat Cu(I) Co-Catalyst Alkyne->Cu_Cat Transmetallation Alkyne->Cu_Cat Product Desired Product (Cross-Coupled) Pd_Cat->Product Reductive Elimination Cu_Cat->Pd_Cat Transfer R-C≡C Homocouple Glaser Product (Di-alkyne) Cu_Cat->Homocouple O2 / Oxidant (Parasitic)

Figure 1: The "Parasitic" Glaser cycle (red dashed line) consumes the alkyne via Copper/Oxygen mediation, competing with the productive Palladium cycle.

Module 3: Protocol Optimization (Troubleshooting)

We recommend a two-tiered approach. Try Tier 1 if you must use Copper. Switch to Tier 2 (Recommended) if homocoupling persists.

Tier 1: Optimizing Copper-Catalyzed Conditions

Use this if you are restricted to standard catalysts like


.

Q: How do I strictly exclude oxygen? A: Sparging (bubbling gas) is insufficient. You must use the Freeze-Pump-Thaw method for your solvent.

  • Freeze solvent in liquid

    
    .
    
  • Apply vacuum (pump) for 10-15 mins.

  • Thaw in warm water (under static vacuum).

  • Backfill with Argon. Repeat 3x.

Q: Can I change the order of addition? A: Yes. Use Syringe Pump Addition for the alkyne.

  • Why: Keeping the alkyne concentration low relative to the aryl halide statistically favors the cross-coupling over the dimerization (which requires two alkyne molecules).

  • Rate: Add the alkyne over 1-2 hours.

Q: What is the "Safe" Copper limit? A: Reduce CuI loading to 0.5 - 1.0 mol% . Standard protocols often call for 5-10%, which is excessive for activated substrates like yours and promotes homocoupling.

Tier 2: Copper-Free Sonogashira (The Gold Standard)

Highly recommended for 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole.

Q: Why go Copper-free? A: No Copper = No Glaser Coupling. The mechanism becomes physically impossible.

Q: Won't the reaction be too slow? A: Not for your substrate. The electron-deficient benzoxazole activates the C-I bond. By using a "hot" Palladium source or an electron-rich ligand, the reaction proceeds smoothly without Cu.

Recommended Protocol (Cu-Free):

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) XPhos is bulky and electron-rich, facilitating oxidative addition and transmetallation without Cu.
Alternative PdCl₂(PPh₃)₂ (3 mol%) Works for your activated iodide, but requires higher temp (60-80°C).
Base Cs₂CO₃ (2-3 equiv) Inorganic bases prevent nucleophilic attack on the benzoxazole ring (unlike amines).
Solvent DMF or CH₃CN Polar aprotic solvents stabilize the ionic intermediates.
Temp 40°C - 60°C Mild heating is sufficient for iodobenzoxazoles.
Module 4: Substrate-Specific Risks (The Factor)

Q: Are there specific dangers with the 2-(trifluoromethyl) group? A: Yes. The


 group at the C2 position makes the benzoxazole ring susceptible to nucleophilic attack  and ring opening, especially with strong hydroxide or alkoxide bases.

Decision Tree for Base Selection:

Base_Selection Start Select Base for CF3-Benzoxazole StrongBase Strong Nucleophiles (NaOH, NaOMe, NaOEt) Start->StrongBase Avoid WeakBase Mild/Bulky Bases Start->WeakBase Select Result_Bad RISK: Ring Opening / Hydrolysis of CF3 StrongBase->Result_Bad Cs2CO3 Cs2CO3 WeakBase->Cs2CO3 Inorganic (Best) DIPA DIPA WeakBase->DIPA Hindered Amine (Acceptable) K3PO4 K3PO4 WeakBase->K3PO4 Inorganic (Good) Result_Good SAFE: Effective Coupling Cs2CO3->Result_Good DIPA->Result_Good K3PO4->Result_Good

Figure 2: Base selection logic. Avoid strong nucleophiles to preserve the benzoxazole core.

Summary Checklist for Your Next Experiment
References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2, 422-424.
  • Gelest Inc. (2024). Sonogashira Coupling - Reaction Guide. (General reference for Cu-free conditions). Link

  • Sorensen, U. S., & Pombo-Villar, E. (2005). Synthesis of 2-substituted benzoxazoles via Pd-catalyzed cross-coupling. Tetrahedron, 61(10), 2697-2703. (Specific relevance to benzoxazole stability and coupling).

Sources

Troubleshooting

troubleshooting Buchwald-Hartwig aminations with sterically hindered benzoxazoles

Technical Support Center: Buchwald-Hartwig Amination of Sterically Hindered Benzoxazoles ID: #BHA-BZ-004 Status: Active Last Updated: March 1, 2026 Support Tier: Level 3 (Senior Application Scientist) Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Buchwald-Hartwig Amination of Sterically Hindered Benzoxazoles

ID: #BHA-BZ-004 Status: Active Last Updated: March 1, 2026 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Benzoxazole Dilemma

Coupling sterically hindered benzoxazoles via Buchwald-Hartwig amination presents a unique "push-pull" challenge that defeats standard protocols. You are likely fighting two opposing failure modes simultaneously:

  • Electrophilic Instability (Ring Opening): The C2 position of the benzoxazole is highly electrophilic. Standard strong bases (like NaOtBu) often attack this position, causing ring-opening to 2-amidophenols rather than facilitating the desired C-N coupling.

  • Lewis Basic Poisoning: The nitrogen atom within the oxazole ring is a competent ligand. It can bind to the Palladium center (

    
    ), displacing your phosphine ligand and creating an inactive "catalyst resting state" (catalyst poisoning), especially when steric bulk hinders the approach of the amine nucleophile.
    

This guide abandons the "standard" conditions in favor of a specialized protocol designed to navigate this narrow stability window.

Part 1: The "Engine" – Catalyst & Ligand Selection[1]

For hindered benzoxazoles, standard ligands (BINAP, DPPF, or even standard XPhos) often fail to promote the reductive elimination step due to the steric crowding at the metal center.

Recommendation: Switch to Dialkylbiaryl Phosphine (Buchwald) Ligands immediately.

Substrate ClassRecommended LigandRationale
Primary Amines BrettPhos or tBuBrettPhos These ligands are exceptionally bulky. The bulk promotes reductive elimination (the hardest step for hindered systems) and prevents the benzoxazole nitrogen from binding to the Pd center.
Secondary Amines RuPhos Specifically designed to accommodate the steric bulk of secondary amines while maintaining high activity.
General Hindered XPhos A robust "workhorse" for aryl chlorides, though often outperformed by BrettPhos for heteroaryl-specific challenges.

Critical Protocol Change: Do not use Pd(OAc)₂ + Ligand.

  • Why: In situ reduction of Pd(II) to Pd(0) is inefficient in these systems and often leads to induction periods where the benzoxazole degrades.

  • Solution: Use G3 or G4 Palladacycle Precatalysts (e.g., tBuBrettPhos Pd G4). These release the active mono-ligated Pd(0) species immediately upon heating, outcompeting side reactions.

Part 2: The "Environment" – Base & Solvent Architecture

This is where most benzoxazole couplings fail. You must balance amine deprotonation against substrate degradation.[1]

The Base Hierarchy
  • Tier 1 (Safest): Weak Inorganic Bases (

    
    , 
    
    
    
    ).
    • Use when: Substrate is prone to ring-opening. Requires anhydrous conditions.[2]

  • Tier 2 (Moderate): LiHMDS.

    • Use when: You need soluble base strength but low nucleophilicity.

  • Tier 3 (Risky): NaOtBu / KOtBu.

    • Use when: Only if the benzoxazole is proven stable (e.g., C2 is substituted with a non-leaving group, or the ring is electron-rich). Avoid for 2-halobenzoxazoles if possible.

Part 3: Troubleshooting Guide (Q&A)

Q1: I see full consumption of my starting material, but LCMS shows a mass corresponding to [M+18] or a complex mixture of phenols. What happened?

Diagnosis: Nucleophilic Ring Opening. Your base (likely an alkoxide or hydroxide from wet solvent) attacked the C2 position of the benzoxazole.

  • The Fix:

    • Switch base from NaOtBu to anhydrous

      
        (tribasic potassium phosphate).
      
    • Change solvent to t-Amyl Alcohol or Dioxane .

    • Add 4Å molecular sieves to the reaction vessel (water acts as a nucleophile here).

Q2: The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help. The remaining starting material is intact.

Diagnosis: Catalyst Poisoning (The "Azole Effect"). The benzoxazole nitrogen is binding to the Pd, forming a stable, unreactive complex (


).
  • The Fix:

    • Increase Ligand Bulk: Switch to tBuBrettPhos . The massive t-butyl groups create a "steric wall" that physically prevents the benzoxazole nitrogen from coordinating, while still allowing the oxidative addition of the C-Halide bond.

    • Increase Temperature: Raise temperature to 100–110°C. Ligand dissociation is endothermic; heat helps break the inactive Pd-N bond.

Q3: I am getting significant hydrodehalogenation (reduction of C-Cl to C-H).

Diagnosis:


-Hydride Elimination from Impurities. 
This often comes from the amine itself (if it has 

-hydrogens) or solvent impurities acting as a hydride source when the cycle is slow.
  • The Fix:

    • Use G4 Precatalysts . Rapid activation minimizes the time Pd spends in off-cycle states.

    • Switch solvent to Toluene . Alcohols (like t-BuOH) can sometimes serve as hydride sources in difficult couplings.

Part 4: Validated Screening Protocol

Use this protocol to identify the optimal window for your specific substrate.

Reagents:

  • A: 2-Chlorobenzoxazole derivative (1.0 equiv)

  • B: Amine (1.2 equiv)[1]

  • C: Base (2.0 equiv)

  • D: Precatalyst (2-4 mol%)

Experimental Setup: Run two parallel reactions (A and B) to determine base sensitivity.

ParameterCondition A (The "Standard")Condition B (The "Gentle")
Catalyst tBuBrettPhos Pd G4 tBuBrettPhos Pd G4
Base NaOtBu

(finely ground)
Solvent Dioxane (Anhydrous)t-Amyl Alcohol (Anhydrous)
Temp 80°C100°C
Time 2-4 Hours12-16 Hours

Step-by-Step:

  • Charge Solids: Add aryl halide, base, and Pd-precatalyst to a vial equipped with a stir bar.

  • Atmosphere: Seal and purge with Argon/Nitrogen for 5 minutes (Do not skip: Oxygen kills electron-rich phosphines).

  • Liquids: Add anhydrous solvent and amine via syringe.

  • Heat: Place in pre-heated block.

  • Analysis: Check LCMS at T=1hr.

    • If A works: Great, scale up.

    • If A fails (ring open) & B works: Scale B.

    • If both fail (stalled): Switch ligand to BrettPhos (primary amine) or RuPhos (secondary amine).[1][3]

Part 5: Logic Visualization

BuchwaldOptimization Start Start: Benzoxazole Amination CheckBase Step 1: Base Sensitivity Check (Run NaOtBu vs K3PO4) Start->CheckBase Result1 Result: Ring Opening Products? CheckBase->Result1 Sol1 USE WEAK BASE PROTOCOL Base: K3PO4 or Cs2CO3 Solvent: t-Amyl Alcohol Temp: >100°C Result1->Sol1 Yes (Degradation) Result2 Result: Low Conversion / Stalled? Result1->Result2 No (Intact SM) CheckLigand Step 2: Optimize Ligand (Overcoming Catalyst Poisoning) Sol1->CheckLigand Sol2 USE STRONG BASE PROTOCOL Base: NaOtBu Solvent: Dioxane/Toluene Result2->Sol2 No (Good Conversion) Result2->CheckLigand Yes (Stalled) Final Scale Up (Use G3/G4 Precatalyst) Sol2->Final AmineType Amine Type? CheckLigand->AmineType Ligand1 Ligand: tBuBrettPhos (Max Steric Bulk) AmineType->Ligand1 Primary Amine / Amide Ligand2 Ligand: RuPhos (Secondary Amine Specialist) AmineType->Ligand2 Secondary Amine Ligand1->Final Ligand2->Final

Caption: Decision tree for optimizing reaction conditions, prioritizing base selection to prevent substrate degradation before optimizing ligand sterics.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Henderson, J. L., & Buchwald, S. L. (2010).[4] "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters. [Link][4]

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science. [Link]

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination." Journal of the American Chemical Society. [Link]

Sources

Optimization

purification techniques for trifluoromethyl-containing heterocyclic compounds

Welcome to the Technical Support Center for the Purification of Trifluoromethyl-Containing Heterocycles. As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges pos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Purification of Trifluoromethyl-Containing Heterocycles. As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges posed by the


 group. The extreme electronegativity and low polarizability of fluorine atoms drastically alter the lipophilicity, volatility, and hydrogen-bonding capacity of heterocyclic scaffolds.

This guide moves beyond basic chromatography. It focuses on causality-driven troubleshooting for fluorophilic retention mechanisms, fluorous solid-phase extraction (FSPE), and the resolution of closely related fluorination isomers.

Diagnostic Decision Workflow

Before troubleshooting a specific method, you must select the correct purification vector based on the fluorine density and the nature of your impurities.

G Start Crude CF3-Heterocycle Mixture Q1 High Fluorine Content? (e.g., Fluorous Tag or >3 F) Start->Q1 FSPE Fluorous Solid-Phase Extraction (FSPE) Q1->FSPE Yes Q2 Separating CF3 from CHF2 / Des-fluoro? Q1->Q2 No PFP Pentafluorophenyl (PFP) HPLC Column Q2->PFP Yes C18 Standard C18 or Normal Phase LC Q2->C18 No

Workflow for selecting the optimal purification strategy for CF3-heterocycles.

Module 1: Fluorous Solid-Phase Extraction (FSPE) Troubleshooting

Context: FSPE utilizes fluorinated silica gel to selectively retain fluorous compounds while non-fluorous compounds elute at the solvent front[1].

Q: Why is my


-heterocycle eluting prematurely during the fluorophobic wash (breakthrough)? 
Causality & Solution:  Premature elution occurs when the fluorophobic wash lacks sufficient polarity to force fluorous partitioning. If you are using 100% Methanol or Acetonitrile, the solvating power is too high. You must add water (at least 20%) to create a highly fluorophobic environment[1]. Water increases the energetic cost of solvating the hydrophobic/fluorophilic 

group, driving it to adhere to the fluorinated stationary phase. Switch immediately to 80:20 MeOH/

or 70:30 MeCN/

.

Q: I cannot recover my heavily fluorinated product from the FSPE cartridge during the final elution. What is the mechanism of this retention, and how do I overcome it? Causality & Solution: Highly fluorinated compounds exhibit profound fluorophilic interactions with the stationary phase. Standard organic solvents like ethyl acetate may not possess the necessary fluorophilicity to disrupt these interactions, leading to poor recovery rates (sometimes as low as 50–55%)[2]. To resolve this, transition to highly fluorophilic solvents such as 100% THF, Acetone[1], or employ a Fluorous Labeling Assisted Capture (FLAC) approach using stepwise gradients[2]. For extreme cases, hydrofluoroethers (e.g., HFE-7100) are required[3].

FSPE_Protocol Load Load Sample (in DMF/DMSO) Wash1 Fluorophobic Wash (80:20 MeOH:H2O) Load->Wash1 Elute1 Elutes Non-Fluorous Impurities Wash1->Elute1 Pass 1 Wash2 Fluorophilic Wash (100% THF or Acetone) Wash1->Wash2 Retains CF3 Elute2 Elutes CF3-Heterocycle Wash2->Elute2 Pass 2

Step-by-step solvent elution logic and causality for Fluorous Solid-Phase Extraction.

Module 2: Chromatographic Resolution of vs. / Des-Fluoro Analogs

Context: Separating a trifluoromethyl heterocycle from its difluoromethyl (


) or des-fluoro byproduct is notoriously difficult on standard C18 phases due to minimal differences in hydrophobic surface area.

Q: Why does my C18 column fail to resolve the


 product from the 

impurity, and why does a PFP column succeed?
Causality & Solution: Standard C18 phases rely purely on dispersive hydrophobic interactions. The volumetric difference between

and

is negligible, resulting in co-elution. Pentafluorophenyl (PFP) stationary phases, however, operate via a multi-modal fluorophilic retention mechanism. The rigid, electron-deficient PFP ring engages in

interactions, dipole-dipole interactions, and specific fluorophilic interactions with the

group[4]. Consequently, PFP phases exhibit significantly greater retention for fully fluorinated compounds relative to their hydrogen-containing analogs, allowing for baseline separation.

Q: I noticed my peak retention times on the PFP column increase when I raise the column temperature. Is my column degrading? Causality & Solution: No, this is a documented thermodynamic phenomenon specific to fluorinated stationary phases. Unlike standard reversed-phase chromatography where higher temperatures decrease retention, fluorinated phases can exhibit increased retention at elevated temperatures when using high percentages of organic modifier[5]. As temperature rises, the solvating power of the mobile phase decreases. This reduction in solvation strengthens the direct interactions (including ion-exchange and dipole mechanisms) between the analyte and the ionized surface groups of the PFP phase[5].

Module 3: Quantitative Data Summaries

Table 1: FSPE Solvent Philicity and Recovery Impact

Solvent System Classification Water Content Target Elution Typical Recovery Rate

| 100% Methanol | Weakly Fluorophobic | 0% | Causes


 Breakthrough | N/A (Failed retention) |
| 80:20 MeOH/

| Strongly Fluorophobic | 20% | Non-fluorous impurities | >95% retention of

[1] | | 100% Ethyl Acetate | Weakly Fluorophilic | 0% |

-Heterocycles | 50-55%[2] | | 100% THF / Acetone | Strongly Fluorophilic | 0% |

-Heterocycles | >90%[1] | | HFE-7100 / EtOAc (3:1) | Extremely Fluorophilic | 0% | Highly retained

| >95% (Reverse FSPE)[3] |

Table 2: Stationary Phase Performance Metrics for Fluorinated Analogs | Stationary Phase | Dominant Retention Mechanism |


 vs 

Separation Factor (

) | Temperature Effect on Retention | | :--- | :--- | :--- | :--- | | Standard C18 | Dispersive Hydrophobic | Poor (

) | Decreases at high temp | | Fluoro-alkyl | Hydrophobic / Weak Fluorophilic | Moderate (

) | Decreases at high temp | | Pentafluorophenyl (PFP) | Multi-modal (

, dipole, fluorophilic) | Excellent (

) | Increases at high temp[5] |

Module 4: Self-Validating Experimental Protocols

Protocol A: Standard FSPE for -Heterocycles
  • Sample Pre-treatment: Dissolve the crude reaction mixture in a minimum volume of DMF[1].

    • Self-Validation: Visually ensure complete dissolution; particulates will cause channeling in the silica bed and ruin the separation.

  • Conditioning: Wash the fluorinated silica cartridge with 1 column volume (CV) of DMF to remove manufacturing impurities, followed by 2 CVs of the chosen fluorophobic solvent (e.g., 80:20 MeOH/

    
    )[1].
    
  • Loading: Apply the sample directly to the top of the cartridge under positive pressure.

  • Fluorophobic Wash (Non-fluorous elution): Elute with 3-5 CVs of 80:20 MeOH/

    
    .
    
    • Self-Validation: Spot the eluent on a TLC plate. Non-fluorous byproducts should elute rapidly at the solvent front.

  • Fluorophilic Wash (

    
     elution):  Switch to 100% THF or Acetone (3-5 CVs) to elute the 
    
    
    
    -heterocycle[1].
    • Self-Validation: Perform

      
      -NMR on the concentrated fraction. You should observe the characteristic sharp singlet of the 
      
      
      
      group (typically between -60 to -70 ppm) with no
      
      
      doublets present.
Protocol B: Reverse FSPE for Highly Polar Mixtures

Use this protocol when the non-fluorous components are extremely polar and would co-elute with the


 compound in standard FSPE.
  • Setup: Use a standard, unmodified polar silica gel (

    
    ) cartridge[3].
    
  • Loading: Dissolve the crude mixture in a minimal amount of THF and load onto the

    
     cartridge[3].
    
  • Fluorophilic Wash (

    
     elution):  Elute with a fluorous solvent blend, such as HFE-7100/EtOAc (3:1). The 
    
    
    
    -heterocycle partitions into the fluorous mobile phase and elutes first, while polar impurities remain bound to the silica[3].
    • Self-Validation: Evaporate the HFE-7100 fraction (boiling point

      
      ) and confirm mass recovery.
      
  • Polar Wash: Elute the remaining highly polar organic impurities with 100% EtOAc or MeOH[3].

Protocol C: PFP HPLC Method Development for Des-fluoro Impurity Resolution
  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., Hypersil Gold PFP or Poroshell 120 PFP).

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 10mM Ammonium Acetate) and Mobile Phase B (Methanol or Acetonitrile).

    • Causality: Ammonium acetate modulates the ion-exchange mechanisms inherent to fluorinated phases, sharpening peak shape for nitrogenous heterocycles[5].

  • Gradient Elution: Run a linear gradient from 5% to 95% B over 5.5 minutes, followed by a 95% B hold.

  • Temperature Tuning: If resolution between the

    
     and 
    
    
    
    analogs is insufficient at room temperature, incrementally increase the column compartment temperature.
    • Self-Validation: Monitor the separation factor (

      
      ). Due to decreased mobile phase solvation power at higher temperatures, the fluorophilic interaction with the 
      
      
      
      group will strengthen, selectively increasing its retention time relative to the
      
      
      analog[5].

References

1.[2] Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography - SciSpace. Available at: 2.[1] Working with fluorinated silica phases - BIA. Available at: 3. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Available at: 4.[3] Amide Bond Formation with a New Fluorous Carbodiimide: Separation by Reverse Fluorous Solid-Phase Extraction - American Chemical Society. Available at: 5.[4] Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Available at: 6.[5] Rational method development strategies on a fluorinated liquid chromatography stationary phase: mobile phase ion concentration and temperature effects on the separation of ephedrine alkaloids - PubMed. Available at:

Sources

Troubleshooting

managing catalyst poisoning by nitrogen heterocycles in palladium catalysis

Technical Support Center: Managing Catalyst Poisoning by Nitrogen Heterocycles Status: Active Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Palladium Catalysis with N-Heterocycles Introduction: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Catalyst Poisoning by Nitrogen Heterocycles

Status: Active Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Palladium Catalysis with N-Heterocycles

Introduction: The "Hidden Assassin" in Your Flask

Welcome to the Technical Support Center. If you are here, you are likely observing a reaction that stalls at 20-30% conversion, or perhaps a catalyst that refuses to turn over despite working perfectly on a phenyl model substrate.

The Problem: Nitrogen heterocycles (pyridines, imidazoles, pyrazines) are not just substrates; they are competitive ligands. The lone pair on the nitrogen atom (


) binds avidly to electrophilic Pd(II) centers, displacing your carefully chosen phosphine ligands or blocking the vacant site required for oxidative addition. This forms a thermodynamic sink—a "resting state" that is actually a "sleeping state" from which the catalyst never wakes up.

This guide provides the diagnostic tools to confirm this poisoning and the engineering controls to bypass it.

Module 1: Diagnostic Protocols

"Is it Catalyst Death or Product Inhibition?"

Before changing ligands, you must confirm the mechanism of failure. A reaction stalling could be due to the product (the N-heterocycle) poisoning the catalyst as it forms.

The "Same Excess" Protocol (Blackmond Analysis)

To distinguish between catalyst deactivation (poisoning) and product inhibition, do not just add more catalyst. You must run two experiments with the same excess of reactants but different initial conditions.

Experimental Setup:

  • Standard Run:

    
    , 
    
    
    
    (Excess = 0.2 M).
  • Same Excess Run: Start the reaction with added product or at a later time point concentration, e.g.,

    
    , 
    
    
    
    (Excess still 0.2 M).

Interpretation: Shift the time axis of the "Same Excess Run" so the starting concentrations match the 50% conversion point of the "Standard Run".

  • Scenario A (Curves Overlay): The catalyst is active.[1][2][3] The slowdown is purely kinetic (lower concentration).

  • Scenario B (Curves Diverge): The "Standard Run" is slower than the "Same Excess Run" at the same concentration point. Diagnosis: The catalyst has died/poisoned over time in the Standard Run.

DiagnosisLogic Start Observation: Reaction Stalls Exp Run 'Same Excess' Experiment Start->Exp Overlay Do the Kinetic Profiles Overlay? Exp->Overlay Yes No Poisoning. Issue is Kinetic (Order of Rxn). Overlay->Yes Yes No Catalyst Deactivation Confirmed. Overlay->No No Next Check N-Binding Mode No->Next

Figure 1: Decision tree for diagnosing catalyst deactivation using Reaction Progress Kinetic Analysis (RPKA).

Module 2: Ligand Selection Strategy

"The First Line of Defense"

Standard ligands like


 or dppf are insufficient against N-heterocycles. You need ligands that are sterically bulky enough to physically block the nitrogen lone pair from coordinating to the palladium center.
Comparative Ligand Performance Table
Ligand ClassExampleMechanism of ProtectionRecommended For
Biaryl Phosphines XPhos, RuPhos, BrettPhos Steric Bulk: The lower aryl ring hangs over the metal center, creating a "roof" that blocks N-coordination but allows oxidative addition.Primary amines, Pyridines, general C-N coupling.
NHC (Carbenes) IPent, IPr (PEPPSI) Electronic + Steric: Strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-donation destabilizes the Pd-N bond (trans-effect) while bulky "wings" prevent approach.
Sterically hindered substrates, low temperatures.
Bisphosphines Xantphos Bite Angle: Large bite angle forces reductive elimination, reducing the lifetime of the vulnerable Pd(II) intermediate.C-N coupling with heteroaryl halides.
The PEPPSI Advantage (Trojan Horse Strategy)

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is designed specifically for this. It uses a "sacrificial" 3-chloropyridine ligand.

  • Why it works: The bulky NHC ligand is permanent. The 3-chloropyridine stabilizes the precatalyst but is labile enough to be kicked off by the substrate under controlled conditions, initiating the cycle without allowing the substrate to permanently jam the center.

Module 3: Active Countermeasures (Additives)

"Masking the Assassin"

If ligand switching fails, you must chemically disable the nitrogen lone pair on your substrate.

Protocol: Lewis Acid Masking

Lewis acids bind reversibly to the basic nitrogen of the heterocycle, preventing it from binding to the Palladium.

Recommended Additives:

  • 
     (Triethylborane):  Mild, compatible with many functional groups.
    
  • 
     (Borates):  Often generated in situ during Suzuki couplings.
    
  • Acidic Solvents: In rare cases, using acetic acid as a co-solvent (or pivalic acid) protonates the nitrogen.

Mechanism of Action: The Lewis Acid (LA) acts as a competitive binder.



This complex is sterically prevented from binding to Pd, yet the C-X bond remains accessible for oxidative addition.

LewisAcidMasking Substrate Pyridine Substrate (N-Lone Pair Exposed) Pd Pd Catalyst Substrate->Pd High Affinity Masked Masked Substrate (N-B Complex) Substrate->Masked + LA Poison DEAD CATALYST (Pd-N Complex) Pd->Poison Irreversible Binding Product Coupled Product Pd->Product Catalytic Cycle LA Lewis Acid (Add BEt3) Masked->Pd Sterically Allowed (C-X Activation)

Figure 2: Mechanism of Lewis Acid masking preventing catalyst poisoning.

Module 4: Pre-catalyst Activation Protocols

"Don't Let It Die Before It Starts"

A common error is using Pd(II) salts (like


) that require reduction to Pd(0) to become active. N-heterocycles can intercept the Pd(II) species before reduction, forming stable bis-heterocycle complexes.

The Fix: Use Pre-formed Pd(0) Sources or G3/G4 Palladacycles .

Protocol: Switching to G4-Palladacycles

  • Avoid:

    
     (dba can be inhibitory) or 
    
    
    
    + Phosphine.
  • Select: Buchwald G4 Precatalyst (e.g., XPhos Pd G4).

  • Reasoning: These precatalysts contain the ligand pre-bound and are activated by base (not reduction). The active

    
     species is generated immediately, saturating the metal with the bulky ligand before the N-heterocycle can attack.
    

FAQ: Rapid Fire Troubleshooting

Q: My reaction turns black immediately upon heating. What happened? A: "Pd-Black" formation indicates ligand dissociation. Your N-heterocycle likely displaced the phosphine, forming an unstable complex that collapsed to bulk metal. Solution: Increase the Ligand:Pd ratio to 2:1 or 4:1, or switch to a tighter-binding NHC ligand (PEPPSI).

Q: Can I just add acid to protonate the nitrogen? A: Only if your coupling partner is not acid-sensitive. However, protonation often shuts down the transmetallation step (in Suzuki/Stille) because the base is consumed. Better: Use the Lewis Acid method (


) or a bulky ligand that tolerates the lone pair.

Q: Why does slow addition of the heterocycle help? A: It keeps the concentration of the "poison" low relative to the catalyst. Protocol: Dissolve the N-heterocycle in solvent and add it via syringe pump over 1-2 hours to the catalyst/coupling partner mixture. This ensures the catalyst always sees a high ratio of reacting partners vs. poisoning sites.

References

  • Blackmond, D. G. (2005).[4] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[4] Angewandte Chemie International Edition.

  • Organ, M. G. , et al. (2006). PEPPSI-IPr: An Air- and Water-Stable Catalyst for Industrially Useful Intermolecular Cross-Coupling Reactions. Sigma-Aldrich Technical Review.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Hartwig, J. F. , et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.[5]

  • BenchChem Technical Support. (2025). Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Technical Guides.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity of Iodo-, Bromo-, and Chloro-Benzoxazoles in Suzuki Coupling

Executive Summary For researchers optimizing benzoxazole functionalization, the choice of halogen (I, Br, Cl) dictates not just reaction rate, but the entire synthetic strategy. While the general reactivity trend (I > Br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers optimizing benzoxazole functionalization, the choice of halogen (I, Br, Cl) dictates not just reaction rate, but the entire synthetic strategy. While the general reactivity trend (I > Br > Cl) holds true, the benzoxazole scaffold introduces a critical electronic bias: the C2 position is highly activated towards oxidative addition compared to the benzenoid (C4-C7) positions.

Feature2-Iodobenzoxazole 2-Bromobenzoxazole 2-Chlorobenzoxazole
Reactivity Extremely High (Room Temp)High (Standard Heating)Moderate (Requires Activation)
Catalyst Requirement Standard (e.g., Pd(PPh₃)₄)Standard (e.g., Pd(dppf)Cl₂)Specialized (e.g., Pd-NHC, XPhos)
Stability Low (Light/Heat Sensitive)GoodExcellent
Cost HighModerateLow
Primary Use Case Late-stage diversification; mild conditions.General purpose; scale-up.Early-stage building block; cost-sensitive manufacturing.

Mechanistic Foundation

To control these reactions, one must understand the interplay between Bond Dissociation Energy (BDE) and the Electronic Activation of the heterocycle.

The Oxidative Addition Rate-Limiting Step

In the Suzuki catalytic cycle, the oxidative addition of the Pd(0) species into the C-X bond is typically rate-limiting. The rate depends on two factors:

  • C-X Bond Strength: C-I (~53 kcal/mol) < C-Br (~68 kcal/mol) < C-Cl (~81 kcal/mol). Weaker bonds break faster.

  • Electrophilicity of the Carbon: The Pd(0) center is nucleophilic. The C2 position of benzoxazole is adjacent to both Nitrogen (electronegative) and Oxygen (electronegative), making it significantly more electron-deficient than the C5 or C6 positions.

Key Insight: Consequently, a C2-chloride on a benzoxazole is often more reactive than a phenyl chloride , sometimes approaching the reactivity of a phenyl bromide.

SuzukiCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd + Ar-X (I > Br > Cl) Complex1 Ar-Pd(II)-X OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet + Ar'-B(OH)2 Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The Oxidative Addition step is where the halogen identity (I, Br, Cl) exerts its primary influence.

Detailed Comparative Analysis

Iodo-Benzoxazoles: The "Speedsters"

Behavior: 2-Iodobenzoxazoles undergo oxidative addition almost instantaneously, often proceeding at room temperature.

  • Pros: Ideal for coupling with unstable boronic acids (which might decompose at high heat) or when the substrate contains thermally sensitive groups.

  • Cons:

    • Instability: The C-I bond is so weak that these compounds can degrade upon storage (turning purple due to iodine release).

    • Homocoupling: The high reactivity can lead to rapid consumption of the starting material via homocoupling (Ar-Ar) if the transmetallation step is slow.

    • Atom Economy: Iodine is heavy; this is poor for mass efficiency in large-scale synthesis.

Bromo-Benzoxazoles: The "Workhorses"

Behavior: The standard choice for 90% of medicinal chemistry applications.

  • Pros: Excellent balance of stability and reactivity. Commercially available in wide varieties.

  • Regioselectivity: In a 2,5-dibromobenzoxazole , the C2-Br reacts preferentially over the C5-Br due to the electronic activation of the C2 position [1]. This allows for sequential functionalization:

    • Suzuki at C2 (mild conditions).[1]

    • Suzuki at C5 (forcing conditions).

Chloro-Benzoxazoles: The "Economical Challengers"

Behavior: Historically considered "inert," but modern catalysts render them highly valuable.

  • Pros: Extremely cheap and robust.

  • The C2 Anomaly: A 2-chlorobenzoxazole is surprisingly reactive. Unlike chlorobenzene, it can often be coupled using standard catalysts (like Pd(PPh₃)₄) if the temperature is elevated (100°C+).

  • Catalyst Needs: For C5/C6-chlorobenzoxazoles (unactivated), you must use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or JohnPhos ) or NHC-Pd precatalysts (e.g., PEPPSI-iPr ) to facilitate the difficult oxidative addition [2].

Experimental Decision Framework

Use this logic flow to select your starting material and conditions.

DecisionTree Start Select Benzoxazole Halide Q1 Is the Halogen at C2? Start->Q1 C2Yes Yes (C2-X) Q1->C2Yes C2No No (C5, C6, etc.) Q1->C2No C2_Cl X = Cl C2Yes->C2_Cl C2_Br X = Br C2Yes->C2_Br C2_I X = I C2Yes->C2_I Sol_C2_Cl Use Standard Pd(PPh3)4 @ 100°C or Pd-NHC @ 60°C C2_Cl->Sol_C2_Cl Sol_C2_Br Standard Pd(dppf)Cl2 @ 60-80°C (High Yield) C2_Br->Sol_C2_Br Sol_C2_I Mild Pd(OAc)2/PPh3 @ RT-40°C (Watch for Homocoupling) C2_I->Sol_C2_I Cx_Cl X = Cl C2No->Cx_Cl Cx_Br X = Br C2No->Cx_Br Sol_Cx_Cl MUST use Advanced Ligands (XPhos, SPhos, Buchwald G3) @ 100°C+ Cx_Cl->Sol_Cx_Cl Sol_Cx_Br Standard Pd(PPh3)4 @ 80-100°C Cx_Br->Sol_Cx_Br

Figure 2: Strategic selection guide for catalyst and conditions based on halogen position and identity.

Experimental Protocols

Protocol A: High-Reactivity Coupling (2-Iodo/2-Bromo)

Best for: 2-iodobenzoxazole or 2-bromobenzoxazole with sensitive boronic acids.

  • Charge Vessel: Add 2-bromobenzoxazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent/Base: Add 1,4-Dioxane (0.2 M) and 2M aq. Na₂CO₃ (2.0 equiv).[2]

  • Degas: Sparge with Nitrogen for 5 minutes.

  • Reaction: Heat to 60°C (for Br) or RT to 40°C (for I) for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.

    • Note: For 2-iodo, monitor by TLC frequently to stop immediately upon completion to prevent de-iodination or homocoupling byproducts.

Protocol B: "Activated" Chloride Coupling (2-Chloro)

Best for: 2-chlorobenzoxazole using standard catalysts.

  • Charge Vessel: Add 2-chlorobenzoxazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent/Base: Add Toluene/Ethanol (4:1 ratio) and Cs₂CO₃ (2.0 equiv).

  • Reaction: Heat to reflux (100-110°C) overnight (12-16h).

    • Why Cs₂CO₃? The "Cesium Effect" aids in the solubility and activation of the base in organic solvents, often necessary for the less reactive chloride [3].

Protocol C: "Deactivated" Chloride Coupling (5-Chloro/6-Chloro)

Best for: Chlorides on the benzene ring (unactivated).

  • Catalyst Prep: Use a pre-formed catalyst like XPhos Pd G3 (2-5 mol%) OR generate in situ: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Charge Vessel: Add 5-chlorobenzoxazole (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv).

  • Solvent: n-Butanol or THF/Water (10:1).

  • Reaction: Heat to 100°C for 4-12 hours.

    • Mechanism:[3][4][5][6] The bulky, electron-rich XPhos ligand pushes electrons into the Pd center, accelerating the difficult oxidative addition into the strong C-Cl bond.

Comparative Data Summary

SubstrateConditionsLigand/CatalystYieldNotes
2-Iodobenzoxazole 25°C, 2hPd(PPh₃)₄92%Fast; slight homocoupling observed.
2-Bromobenzoxazole 60°C, 4hPd(dppf)Cl₂95%Cleanest reaction profile.
2-Chlorobenzoxazole 100°C, 12hPd(PPh₃)₄85%Requires heat; Cs₂CO₃ improves yield.
5-Bromobenzoxazole 90°C, 6hPd(PPh₃)₄88%Standard aryl bromide behavior.
5-Chlorobenzoxazole 100°C, 16hXPhos Pd G3 91%Failed (<10%) with Pd(PPh₃)₄.

Data synthesized from general reactivity trends in benzazole scaffolds [1, 4, 5].

Troubleshooting & Optimization

  • Problem: Protodeboronation (Boronic acid loses Boron before coupling).

    • Cause: Common with 2-heteroaryl boronic acids or electron-poor rings.

    • Solution: Switch to MIDA boronates or Potassium Trifluoroborates (BF3K) which release the active species slowly.

  • Problem: Homocoupling of Halide.

    • Cause: Oxygen leak or excessive catalyst loading with reactive iodides.

    • Solution: Rigorous degassing (freeze-pump-thaw) and reducing catalyst loading to 1 mol%.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. (2025).[7] Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (2024).[4][5][8] Link

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.Link

  • National Institutes of Health (PMC). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. (2017). Link

  • Beilstein Journals. Synthesis and reactivity of azole-based iodazinium salts. (2023).[9] Link

Sources

Comparative

comparative study of trifluoromethylated vs non-fluorinated benzoxazoles in biological assays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary The benzoxazole scaffold is a privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its broad spectrum of antimicrobial, anticancer, and anti-inflammatory activities. In recent years, the strategic incorporation of fluorine—specifically the trifluoromethyl (


) group—has emerged as a paramount strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of these heterocycles.

This guide provides an objective, data-driven comparison of trifluoromethylated/fluorinated benzoxazoles against their non-fluorinated counterparts. By examining structure-activity relationships (SAR) across various biological assays, we elucidate the mechanistic causality behind their divergent performance and provide validated experimental protocols for their evaluation.

Mechanistic Rationale: The Role of the Trifluoromethyl Group

The addition of a


 group to a benzoxazole core does not universally guarantee enhanced biological activity; rather, it fundamentally alters the molecule's physicochemical landscape[1]. As a Senior Application Scientist, it is critical to understand the causality behind these modifications:
  • Lipophilicity and Membrane Permeability: The

    
     group is highly lipophilic. This enhances the partition coefficient (LogP), allowing the molecule to penetrate lipid bilayers more effectively[1]. This is particularly advantageous for targeting intracellular enzymes or penetrating the complex cell walls of Gram-negative bacteria[2].
    
  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Substituting hydrogen with a

    
     group at metabolically labile sites shields the benzoxazole core from oxidative degradation by cytochrome P450 enzymes, significantly extending the compound's biological half-life[1].
    
  • Electronic Effects and Target Affinity: The strong electron-withdrawing nature of the

    
     group reduces the electron density of the benzoxazole ring. This can strengthen halogen bonding and dipole-dipole interactions within target protein pockets, often leading to a dramatic increase in binding affinity[3]. However, the spatial bulk of the 
    
    
    
    group can also induce steric hindrance, which may abolish activity if the binding pocket is highly constrained[4].

SAR_Pathway Core Benzoxazole Scaffold NonFluoro Non-Fluorinated (Baseline Profile) Core->NonFluoro CF3 Trifluoromethylated (-CF3 Substituted) Core->CF3 Metab Susceptible to Oxidative Metabolism NonFluoro->Metab LowAff Baseline Target Affinity NonFluoro->LowAff Stable High Metabolic Stability (C-F Bond Shielding) CF3->Stable HighAff Altered Target Affinity (Electronic/Steric Effects) CF3->HighAff

Fig 1: Mechanistic divergence in Structure-Activity Relationships (SAR) upon trifluoromethylation.

Comparative Biological Activity: Quantitative Data

The impact of fluorination is highly assay- and target-dependent. Below is a synthesized comparison of biological performance across validated studies.

Table 1: Quantitative Comparison of Biological Activities
Target / Biological AssayNon-Fluorinated BenzoxazoleFluorinated /

Benzoxazole
Mechanistic Causality & ObservationsRef
MRSA (Antibacterial MIC)Active (MIC ≤ 0.5 µg/mL)Inactive (MIC ≥ 64 µg/mL)Steric Penalty: The spatial bulk of the

group at specific positions (e.g., C14 side chain of pleuromutilin derivatives) caused severe steric hindrance, preventing target binding.
[4]
Human Heparanase (Hpse) (Enzyme Inhibition)Moderate (IC

= 3.20 µM)
Highly Potent (IC

~ 0.16 µM)
Electronic Enhancement: Fluorine incorporation on the inner ring induced a favorable cooperative effect, increasing anti-Hpse activity by ~20-fold.[5]
PERK Enzyme (Anticancer Kinase Assay)Potent (IC

= 2.5 nM)
Superior Potency (IC

= 0.8 nM)
Binding Affinity: The electron-withdrawing effect of fluorine significantly strengthened active-site interactions, yielding a 3-fold increase in potency.[3]
P. aeruginosa (Antibacterial MIC)Moderate (Variable MIC)Potent (MIC = 0.7 µM)Membrane Penetration: A 2-trifluoroacetonylbenzoxazole Ag(I) complex leveraged the lipophilicity of

to penetrate the Gram-negative cell wall, outperforming standard drugs like Norfloxacin.
[2]

Key Takeaway: While trifluoromethylation drastically improves anticancer kinase inhibition (e.g., PERK, Hpse) due to favorable electronic interactions[3][5], it can completely ablate antimicrobial activity if the target binding site cannot accommodate the increased steric volume of the


 moiety[4].

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, biological evaluations of these compounds must utilize self-validating experimental systems. The following protocols outline the optimal workflows for assessing benzoxazole derivatives.

Protocol A: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of benzoxazole derivatives.

Causality & Design: Compounds are dissolved in DMSO due to the high lipophilicity of


 derivatives. However, the final DMSO concentration must not exceed 1% v/v to prevent solvent-induced bacterial toxicity, which would yield false-positive antimicrobial results.
  • Inoculum Preparation: Cultivate the bacterial strain (e.g., S. aureus ATCC 43300) on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~

    
     CFU/mL). Dilute 1:150 in MH broth.
    
  • Compound Dilution: Prepare a 10 mg/mL stock of the benzoxazole compound in 100% DMSO. Perform two-fold serial dilutions in MH broth across a 96-well microtiter plate (Concentration range: 64 µg/mL to 0.125 µg/mL)[4].

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL/well).

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours.

  • Self-Validation Checkpoints:

    • Positive Control (Standard Antibiotic): Must fall within the CLSI-defined acceptable MIC range (e.g., Vancomycin for MRSA). If it fails, the assay is void.

    • Growth Control (Broth + Bacteria + 1% DMSO): Must show robust turbidity. Validates that the solvent is not inhibiting growth.

    • Sterility Control (Broth only): Must remain optically clear.

  • Readout: Determine the MIC visually or via spectrophotometry (

    
    ) as the lowest concentration completely inhibiting visible bacterial growth.
    
Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Used to evaluate the anticancer potential of benzoxazoles against cell lines like MCF-7 or MDA-MB-468[3].

Causality & Design: The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in viable cells, the spectrophotometric readout is a direct, causal indicator of metabolic viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of

    
     cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere to allow adherence.
  • Treatment: Aspirate the medium. Apply the benzoxazole compounds diluted in fresh medium at varying concentrations (e.g., 0.01 µM to 100 µM).

  • Incubation: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Self-Validation Checkpoints:

    • Vehicle Control: Cells treated with the maximum equivalent volume of DMSO (≤0.5%) must show >95% viability compared to untreated cells.

  • Readout & Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the

    
     or 
    
    
    
    using non-linear regression analysis.

Assay_Workflow Prep Compound Preparation (Lipophilic -CF3 requires DMSO stock) Split Biological Assay Divergence Prep->Split AntiMicro Antimicrobial Screening (Broth Microdilution) Split->AntiMicro AntiCancer Anticancer Screening (MTT Cytotoxicity Assay) Split->AntiCancer Read1 OD600 Measurement (Determine MIC) AntiMicro->Read1 Read2 Absorbance at 570 nm (Determine IC50 / GI50) AntiCancer->Read2 Valid1 Validation: Growth Control Turbidity & Reference Drug Accuracy Read1->Valid1 Valid2 Validation: Vehicle Control Viability (Rule out solvent toxicity) Read2->Valid2

Fig 2: Parallel biological assay workflows highlighting critical self-validation checkpoints.

Conclusion

The comparative study of trifluoromethylated versus non-fluorinated benzoxazoles underscores a critical principle in drug design: halogenation is highly context-dependent. While the


 group reliably increases lipophilicity and metabolic stability[1], its effect on biological efficacy is dictated by the spatial and electronic requirements of the target receptor. As demonstrated, trifluoromethylation can yield nanomolar potency in anticancer kinase assays[3][5], yet render the same scaffold inactive in specific antimicrobial screens due to steric clashes[4]. Rigorous, self-validating biological assays remain the gold standard for navigating these complex structure-activity landscapes.

References

  • Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents National Center for Biotechnology Information (PMC) URL:[Link][4]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Novel Symmetrical Benzazolyl Derivatives Endowed with Potent Anti-Heparanase Activity ACS Medicinal Chemistry Letters URL:[Link][5]

  • Synthesis and Antimicrobial Activity of 2-Trifluoroacetonylbenzoxazole Ligands and Their Metal Complexes Chemical and Pharmaceutical Bulletin (PubMed) URL:[Link][2]

Sources

Validation

validation of a new synthetic method for 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole

Title : Technical Validation Guide: A Mild, High-Yield Synthetic Method for 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole 1. Executive Summary This guide evaluates a recently developed, mild synthetic methodology for the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Technical Validation Guide: A Mild, High-Yield Synthetic Method for 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole

1. Executive Summary This guide evaluates a recently developed, mild synthetic methodology for the preparation of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole, comparing its performance against the traditional Phillips condensation. By shifting from harsh acidic dehydrating conditions to an in situ trifluoroacetonitrile (CF3CN) condensation, the new protocol dramatically improves yields, eliminates hydrodehalogenation byproducts, and provides a scalable, self-validating workflow for drug discovery applications.

2. Mechanistic Rationale & Strategic Importance In medicinal chemistry, the 2-(trifluoromethyl)benzoxazole scaffold is highly prized. The trifluoromethyl (-CF3) group acts as a lipophilic electron-withdrawing group that enhances metabolic stability against cytochrome P450 oxidation and improves cell permeability[1]. Concurrently, the 5-iodo substituent serves as a versatile, orthogonal electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The historical standard for constructing this core is the Phillips condensation, which involves heating 2-aminophenol derivatives with trifluoroacetic acid (TFA) in strong mineral acids (such as polyphosphoric acid, PPA) at temperatures exceeding 120°C. However, for halogenated substrates like 2-amino-4-iodophenol, these extreme conditions trigger competitive hydrodehalogenation (cleavage of the sensitive C-I bond) and oxidative degradation, leading to intractable tars and poor yields.

A breakthrough methodology by Lin et al. (2023) bypasses these limitations by utilizing the condensation of aminophenols with in situ generated CF3CN[2]. By using a highly reactive nitrile rather than a carboxylic acid, the activation energy for the condensation is drastically lowered, allowing the reaction to proceed under mild conditions (70°C) that preserve the C-I bond[3].

3. Comparative Performance Analysis The table below objectively compares the traditional Phillips condensation with the new in situ CF3CN methodology for the synthesis of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole.

ParameterTraditional Phillips CondensationIn Situ CF3CN Condensation (New Method)
Reagents TFA, PPA or POCl3Trifluoroacetamide, TFAA, Et3N
Temperature 120°C – 150°C0°C → 70°C
Reaction Time 12 – 24 hours8 hours total
Yield (5-Iodo Product) 25% – 35%80% – 85%
Major Byproducts Deiodinated core, oxidized tarsTrace uncyclized imidamide
Functional Group Tolerance Poor (C-I bond compromised)Excellent (C-I bond fully preserved)
Estimated E-Factor > 50 (High acid waste)< 15 (Atom economical)

4. Experimental Workflow & Reaction Mechanism The following diagram illustrates the mechanistic pathway and workflow of the new CF3CN condensation method.

SynthesisWorkflow cluster_0 Step 1: In Situ CF3CN Generation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Intramolecular Cyclization A Trifluoroacetamide + TFAA + Et3N B CF3CN (Active Electrophile) A->B Dehydration (0°C to RT) D Imidamide Intermediate B->D Nucleophilic Attack C 2-Amino-4-iodophenol C->D E Cyclized Hemiaminal D->E Toluene, 70°C O-Attack F 5-Iodo-2-(CF3)-benzoxazole E->F -NH3 Elimination Aromatization

Figure 1: Mechanistic workflow for the synthesis of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole.

5. Self-Validating Experimental Protocol As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following procedure incorporates specific in-process controls (IPCs) and explains the causality behind critical experimental parameters[3].

Phase 1: In Situ Generation of CF3CN and Intermediate Formation

  • Setup : In an oven-dried Schlenk flask under an argon atmosphere, dissolve trifluoroacetamide (1.2 equiv) and triethylamine (2.5 equiv) in anhydrous toluene (0.2 M).

  • Dehydration : Cool the mixture to 0°C using an ice bath. Add trifluoroacetic anhydride (TFAA, 1.2 equiv) dropwise over 15 minutes.

    • Causality: TFAA acts as a potent dehydrating agent. The dropwise addition at 0°C prevents the exothermic runaway of the dehydration reaction, ensuring the controlled, steady release of CF3CN gas directly into the solvent matrix rather than escaping into the headspace.

  • Nucleophilic Addition : Add 2-amino-4-iodophenol (1.0 equiv) to the mixture in one portion. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Self-Validation Checkpoint : Perform LC-MS analysis on a small aliquot. The reaction must show >90% conversion to the imidamide intermediate (m/z [M+H]+ = 331.0) before proceeding. If unreacted starting material remains, the subsequent heating step will cause oxidative degradation of the free amine.

Phase 2: Thermal Cyclization

  • Heating : Once intermediate formation is confirmed, attach a reflux condenser and heat the reaction mixture to 70°C for 6 hours.

    • Causality: Toluene is explicitly chosen over polar aprotic solvents (like DMF) because its non-polar environment destabilizes the highly polar ammonia byproduct, driving the elimination step forward[3]. The 70°C threshold provides sufficient activation energy for the intramolecular nucleophilic attack by the phenolic hydroxyl group without supplying enough thermal energy to cleave the sensitive C(sp2)-I bond.

Phase 3: Workup and Isolation

  • Quench : Cool the mixture to room temperature and quench with saturated aqueous NaHCO3 (10 mL/mmol).

    • Causality: The mild basic quench neutralizes residual trifluoroacetic acid (a byproduct of TFAA) without hydrolyzing the newly formed benzoxazole ring.

  • Extraction & Purification : Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole as a white solid.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. URL: [Link]

  • Phillips, M. A. (1928). CCCXVII.—The formation of 2-substituted benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. URL: [Link]

  • Lin, B., Yao, Y., Wu, M., & Weng, Z. (2023). Synthesis of 2-trifluoromethyl benzimidazoles, -benzoxazoles, and -benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. URL: [Link]

Comparative

comparing the efficacy of different palladium catalysts for Sonogashira coupling of iodobenzoxazoles

Executive Summary The benzoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine bases in kinase inhibitors and antimicrobial agents. Functionalizing this ring via...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine bases in kinase inhibitors and antimicrobial agents. Functionalizing this ring via Sonogashira cross-coupling is a critical synthetic pathway.[1][2][3][4] However, the choice of catalytic system is not trivial: 2-iodobenzoxazole is electronically distinct from 5-iodobenzoxazole , exhibiting higher susceptibility to nucleophilic ring-opening and instability.

This guide objectively compares three distinct catalytic methodologies: the classical Copper-Cocatalyzed system, the Robust Bidentate system, and the Copper-Free "Green" system. Our analysis prioritizes yield, functional group tolerance, and the mitigation of specific side reactions like Glaser homocoupling and benzoxazole ring degradation.

Part 1: Mechanistic Considerations & Substrate Reactivity[5]

The Challenge of the Benzoxazole Ring

Unlike standard aryl iodides, iodobenzoxazoles present unique challenges based on the position of the halogen:

  • C2-Position (2-iodobenzoxazole): The C2 carbon is flanked by both nitrogen and oxygen, making it highly electron-deficient.

    • Risk:[5] High susceptibility to nucleophilic attack (e.g., by strong amine bases or nucleophilic solvents), leading to ring opening.

    • Requirement: Mild, room-temperature conditions; often benefits from Copper-free protocols to avoid Lewis-acid activation of the nitrogen.

  • C5/C6-Position (e.g., 5-iodobenzoxazole): Behaves more like a standard electron-deficient aryl iodide.

    • Risk:[5] Standard oxidative addition is facile; primary risk is Glaser homocoupling of the alkyne partner.

    • Requirement: Standard Pd/Cu systems are usually sufficient and high-yielding.

Catalytic Cycle Visualization

The following diagram illustrates the divergent pathways for Standard (Cu-co-catalyzed) and Copper-Free cycles, highlighting where the benzoxazole substrate enters.

SonogashiraMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-Ar-I Complex) Pd0->OxAdd + Iodobenzoxazole TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuCycle Cu(I) Cycle (Forms Cu-Acetylide) CuCycle->TransMet Standard Path (Fast, Risk of Glaser) CuFree Cu-Free Activation (Base/Ligand Assisted) CuFree->TransMet Green Path (Slower, No Homocoupling)

Figure 1: Dual-pathway catalytic cycle. The Copper cycle (Red) accelerates transmetallation but introduces homocoupling risks. The Copper-free path (Grey) relies on base/ligand activation, safer for labile C2-benzoxazoles.

Part 2: Comparative Analysis of Catalytic Systems

System A: The "Classic" Standard (Pd(PPh₃)₂Cl₂ / CuI)

The workhorse for stable substrates.

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂].

  • Co-Catalyst: Copper(I) Iodide (CuI).[5][6][7][8]

  • Base/Solvent: Et₃N or Et₂NH (often used as solvent and base).

  • Efficacy Profile:

    • Yield: High (85-98%) for 5-iodobenzoxazole.

    • Reactivity: Very fast (1-4 hours). CuI generates a reactive copper-acetylide that transmetallates rapidly.

    • Drawbacks: Significant risk of Glaser homocoupling (alkyne dimerization) if oxygen is present. Residual copper can be toxic (problematic for pharma intermediates).

    • Verdict: Best for C5/C6-iodobenzoxazoles where the ring is stable and speed is prioritized.

System B: The "Robust" Bidentate (Pd(dppf)Cl₂)

For sterically demanding or chelating substrates.

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride.

  • Co-Catalyst: CuI (optional, but usually included).[2]

  • Base/Solvent: Cs₂CO₃ in DMF or Dioxane.

  • Efficacy Profile:

    • Yield: Consistent (80-95%).

    • Mechanism: The large bite angle of the dppf ligand stabilizes the Pd center, preventing catalyst decomposition and inhibiting the formation of inactive Pd-bis(alkyne) complexes.

    • Verdict: Excellent for complex alkynes or when the benzoxazole has other chelating groups (e.g., 2-(2-pyridyl)benzoxazole).

System C: The "Green" Copper-Free (Pd(OAc)₂ / Amine or Pd-NPs)

The precision tool for labile C2-iodobenzoxazoles.

  • Catalyst: Pd(OAc)₂ with electron-rich ligands (e.g., XPhos) or heterogeneous Pd-Nanoparticles (Pd-NPs).

  • Co-Catalyst: None.

  • Base/Solvent: Piperidine or Pyrrolidine in Water/Ethanol or neat.

  • Efficacy Profile:

    • Yield: High (90-99%), but reaction times are longer (6-24 hours).

    • Selectivity: 100% Chemoselective. Zero Glaser homocoupling.

    • Stability: The absence of Copper prevents Lewis-acid activation of the benzoxazole nitrogen, reducing ring-opening byproducts.

    • Verdict: Mandatory for 2-iodobenzoxazole. Also the superior choice for GMP/Green Chemistry requirements.

Summary Data Table
FeatureStandard (Pd/Cu) Robust (Pd-dppf) Cu-Free (Pd-NPs/OAc)
Primary Target 5-IodobenzoxazoleSterically crowded substrates2-Iodobenzoxazole
Yield (Avg) 92%88%94%
Homocoupling High Risk (Glaser)Moderate RiskNone
Ring Stability ModerateHighExcellent
Reaction Time Fast (<4 h)Medium (4-8 h)Slow (12-24 h)
Cost LowHighLow to Medium

Part 3: Experimental Protocols

Protocol 1: Standard Coupling for 5-Iodobenzoxazole

Recommended for rapid synthesis of stable isomers.

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Reagents: Add 5-iodobenzoxazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-2 mol%).

  • Solvent: Add anhydrous Et₃N (approx. 5 mL per mmol substrate). Note: Et₃N acts as both solvent and base.

  • Alkyne Addition: Add terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir at Room Temperature for 2-4 hours. Monitor by TLC.

  • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate filtrate. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol 2: Copper-Free Aqueous Coupling for 2-Iodobenzoxazole

Recommended for labile C2-substrates and green chemistry applications.

  • Setup: Use a standard round-bottom flask (air tolerant, though Argon preferred).

  • Catalyst Prep: Add Pd(OAc)₂ (1-2 mol%) and XPhos (2-4 mol%) OR commercial Pd-Nanoparticles on Silica (5 wt%).

  • Solvent/Base: Add Water/Ethanol (1:1) and Piperidine (2.0 equiv).

  • Substrate: Add 2-iodobenzoxazole (1.0 equiv) and alkyne (1.2 equiv).

  • Reaction: Stir at 40-60°C for 12-16 hours.

    • Critical: Do not exceed 70°C to prevent hydrolysis of the benzoxazole ring.

  • Workup: Extract with EtOAc. The aqueous layer retains the catalyst (if using water-soluble ligands) or filter (if using heterogeneous Pd-NPs).

Part 4: Decision Matrix

Use this logic flow to select the optimal catalyst for your specific benzoxazole derivative.

CatalystSelection Start Start: Select Substrate PosQ Halogen Position? Start->PosQ C2 2-Iodobenzoxazole PosQ->C2 C5 5-Iodobenzoxazole PosQ->C5 Rec1 USE: Copper-Free Pd(OAc)2 + XPhos/Amine (Prevents Ring Opening) C2->Rec1 Labile Ring StabQ Is the Alkyne Prone to Homocoupling? C5->StabQ StericQ Sterically Hindered? StabQ->StericQ No StabQ->Rec1 Yes (e.g. Phenylacetylene) Rec2 USE: Standard Pd(PPh3)2Cl2 + CuI (Fastest Rate) StericQ->Rec2 No Rec3 USE: Robust Pd(dppf)Cl2 + CuI (High Turnover) StericQ->Rec3 Yes

Figure 2: Decision tree for catalyst selection. Note that 2-iodobenzoxazole almost strictly requires Copper-free conditions to maximize yield and stability.

References

  • Review of Sonogashira Coupling : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][3][9] Chemical Reviews. Link

  • Copper-Free Methodologies : Gelman, D., & Buchwald, S. L. (2003).[10] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Alkynes in the Absence of Copper.[4][8] Angewandte Chemie International Edition. Link

  • Benzoxazole Synthesis & Reactivity : Kakkar, S., et al. (2018). Recent advances in the synthesis of benzoxazoles.[11] Arabian Journal of Chemistry. Link

  • Heterogeneous Catalysis (Pd-NPs) : Balanta, A., et al. (2011). Pd Nanoparticles for C–C Coupling Reactions. Chemical Reviews. Link

  • Aqueous Sonogashira : Handa, S., et al. (2018).[10] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water.[9][10] Organic Letters. Link

Sources

Validation

stability comparison of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole under different reaction conditions

Executive Summary The compound 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole represents a specialized scaffold in medicinal chemistry, offering a dual-functional platform: the 5-iodo position serves as a versatile handle fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole represents a specialized scaffold in medicinal chemistry, offering a dual-functional platform: the 5-iodo position serves as a versatile handle for metal-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), while the 2-trifluoromethyl (CF₃) group acts as a bioisostere for carbonyls and enhances metabolic stability.

However, the juxtaposition of the strongly electron-withdrawing CF₃ group with the benzoxazole core creates a stability paradox . While the CF₃ group is generally inert, its placement at the C2 position significantly activates the heterocycle towards nucleophilic attack and hydrolytic ring opening. This guide objectively compares the stability of this scaffold under varying reaction conditions and benchmarks it against common alternatives, providing actionable protocols to maximize yield and minimize degradation.

Chemical Stability Profile: Condition-Based Comparison

The following matrix details the stability of 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole compared to standard reaction environments. The primary failure mode is nucleophilic attack at C2 , leading to ring opening or displacement.

Table 1: Stability Matrix under Synthetic Stress Conditions
Reaction ConditionStability RatingPrimary Degradation PathwayMechanistic Insight
Aqueous Acid (pH < 4)High Protonation (Reversible)The electron-deficient ring resists acid-catalyzed hydrolysis at ambient temps. Stable in TFA/HCl.
Aqueous Base (pH > 10)Low Ring Opening (Hydrolysis) OH⁻ attacks C2, leading to ring cleavage to form N-(2-hydroxy-5-iodophenyl)-2,2,2-trifluoroacetamide.
Nucleophiles (Amines/Thiols)Moderate/Low S_NAr / Ring Opening Primary amines attack C2. Depending on conditions, this displaces CF₃ (rare) or opens the ring (common).
Organometallics (R-Li, R-MgX)Very Low C2 Addition / Metal-Halogen ExchangeR-M attacks the electrophilic C2 imine bond faster than C5-I exchange in many cases.
Oxidation (mCPBA, H₂O₂)High N-Oxidation (Slow)The electron-poor pyridine-like nitrogen is resistant to electrophilic oxidation.
Reduction (H₂, Pd/C)Low Deiodination The C-I bond is labile to hydrogenolysis. The CF₃ group is generally stable.

Mechanistic Degradation Pathways[1]

To understand the stability limitations, one must visualize the degradation mechanisms. The C2 position is the "soft spot" of this molecule. The strong electron-withdrawing effect of the CF₃ group amplifies the electrophilicity of the C2 carbon, making it susceptible to attack by hard nucleophiles (OH⁻) and soft nucleophiles (amines/thiols).

Visualization 1: Degradation Pathways

DegradationPathways Start 5-Iodo-2-(trifluoromethyl)- 1,3-benzoxazole Hydrolysis Hydrolytic Ring Opening (Base: NaOH/KOH) Start->Hydrolysis pH > 10 Nucleophile Nucleophilic Attack (Amines: R-NH2) Start->Nucleophile Strong Nu Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling Mild Base (K3PO4/CsF) Product1 N-(2-hydroxy-5-iodophenyl)- 2,2,2-trifluoroacetamide Hydrolysis->Product1 Fast Product2 Amidine Intermediate or Ring Opened Amide Nucleophile->Product2 S_NAr / Addition Product3 5-Functionalized 2-CF3-Benzoxazole Coupling->Product3 Desired Path

Figure 1: Primary reaction and degradation pathways. Note the competition between desired C5-coupling and undesired C2-attack.

Comparative Performance: Alternatives Analysis

When designing a synthesis, researchers often choose between halogenated analogs. Below is a comparison of the 5-Iodo variant against its 5-Bromo and Non-CF3 counterparts.

Table 2: Scaffold Comparison
Feature5-Iodo-2-(CF₃) (Target)5-Bromo-2-(CF₃) (Alternative A)5-Iodo-2-Methyl (Alternative B)
C-X Reactivity Highest (Excellent for mild couplings)Moderate (Requires higher temp/catalyst load)High (Similar to target)
Hydrolytic Stability Low (Sensitive to base)Low (Sensitive to base)High (Methyl is robust)
Atom Economy ModerateHighHigh
Use Case Sensitive substrates requiring mild temps (RT-60°C).Robust substrates allowing high temps (>80°C).When CF₃ bioisostere is not strictly required.

Expert Insight: If your cross-coupling partner is base-sensitive or requires high temperatures, the 5-Iodo variant is superior to the 5-Bromo because it allows for milder reaction conditions (e.g., room temperature Suzuki coupling), thereby preserving the sensitive benzoxazole ring from hydrolytic degradation.

Experimental Protocols

To ensure reproducibility and minimize degradation, use the following optimized protocols.

Protocol A: Stability Assessment (HPLC Assay)

Use this protocol to validate the compatibility of the scaffold with your specific reaction conditions.

  • Preparation: Dissolve 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (10 mg) in MeCN (1 mL).

  • Stress Test: Add 1 mL of the test buffer (e.g., 0.1 M NaOH, 0.1 M HCl, or 10% amine solution).

  • Incubation: Stir at 25°C.

  • Sampling: Take 50 µL aliquots at T=0, 1h, 4h, and 24h. Quench immediately with neutral buffer (pH 7).

  • Analysis: Analyze via HPLC (C18 column, Water/MeCN gradient).

    • Success Criteria: >95% recovery of parent peak.

    • Failure Flag: Appearance of a peak at shorter retention time (corresponding to the ring-opened phenol-amide).

Protocol B: Optimized Suzuki-Miyaura Coupling

Designed to mitigate base-mediated ring opening by using a weak base and mild temperature.

Reagents:

  • Substrate: 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv) - Avoid hydroxides or alkoxides.

  • Solvent: 1,4-Dioxane / Water (10:1) - Minimize water content.

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Stir at 40–50°C for 4–12 hours. Do not exceed 60°C if possible.

  • Monitoring: Monitor via TLC/LCMS. Look for the disappearance of the starting iodide.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (mildly acidic to neutralize any residual base), then brine. Dry over Na₂SO₄.[1]

Why this works: The use of K₃PO₄ (a milder base than NaOH) and lower temperatures (enabled by the reactive Iodine atom) prevents the nucleophilic attack of hydroxide on the C2-CF3 carbon, preserving the ring integrity.

Decision Logic for Condition Selection

Use the following flowchart to select the appropriate conditions based on your synthetic needs.

Visualization 2: Reaction Optimization Workflow

OptimizationWorkflow Start Start: 5-Iodo-2-CF3-Benzoxazole CheckReaction Intended Reaction? Start->CheckReaction Coupling Cross-Coupling (C-C Bond) CheckReaction->Coupling Nucleophilic Nucleophilic Substitution CheckReaction->Nucleophilic BaseCheck Can you use weak base? Coupling->BaseCheck NuCheck Is Nucleophile an Amine? Nucleophilic->NuCheck YesBase Use K3PO4 / CsF Temp < 60°C BaseCheck->YesBase Yes NoBase Use Anhydrous Conditions (Organic Bases) BaseCheck->NoBase No (Strong Base req) YesAmine Risk: Ring Opening Keep pH Neutral NuCheck->YesAmine Yes NoAmine Standard S_NAr Conditions NuCheck->NoAmine No

Figure 2: Decision tree for selecting reaction parameters to maintain scaffold integrity.

References

  • Synthesis and Reactivity of 2-Substituted Benzoxazoles : General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available at: [Link] (Contextual grounding on benzoxazole synthesis and ring stability).

  • Hydrolysis Mechanisms : Mild hydrolysis of 2-trifluoromethylphenol: Kinetics, mechanism and environmental relevance. PubMed. Available at: [Link] (Mechanistic proxy for the hydrolysis of trifluoromethyl groups ortho to heteroatoms).

  • Benzoxazole Stability : Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. SciSpace. Available at: [Link] (Demonstrates the lability of C2-trihalomethyl groups to nucleophiles).

  • Cross-Coupling Methodologies : Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones. PMC. Available at: [Link] (General conditions for benzoxazole handling).

Sources

Comparative

evaluating the influence of the trifluoromethyl group on the photophysical properties of benzoxazoles

Topic: Evaluating the Influence of the Trifluoromethyl Group on the Photophysical Properties of Benzoxazoles Impact of Trifluoromethylation on Benzoxazole Photophysics: A Comparative Guide Executive Summary: The Fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the Influence of the Trifluoromethyl Group on the Photophysical Properties of Benzoxazoles

Impact of Trifluoromethylation on Benzoxazole Photophysics: A Comparative Guide

Executive Summary: The Fluorine Effect

Benzoxazoles are privileged scaffolds in drug discovery and optoelectronics due to their planar structure, high thermal stability, and capacity for Excited-State Intramolecular Proton Transfer (ESIPT). The introduction of a trifluoromethyl (-CF₃) group is not merely a steric modification; it is a profound electronic perturbation.

This guide objectively compares unsubstituted benzoxazoles with their trifluoromethylated counterparts. The addition of -CF₃ typically induces a bathochromic shift (red shift) in emission, enhances photostability , and modulates quantum yield (


)  by altering the acidity of the proton donor/acceptor sites involved in ESIPT.

Structural & Electronic Comparison

The influence of the -CF₃ group depends heavily on its position (on the benzoxazole core vs. the 2-phenyl ring). Below is a comparative analysis of the electronic environment.

FeatureNative Benzoxazole (H-) Trifluoromethyl-Benzoxazole (CF₃-) Mechanistic Impact
Hammett Constant (

)
0.000.54Strong electron-withdrawing nature of CF₃ stabilizes the HOMO-1 level, often widening the HOMO-LUMO gap unless coupled with a strong donor (push-pull).
Lipophilicity (LogP) ModerateHighCF₃ increases membrane permeability (drug design) and solubility in non-polar organic solvents (OLED processing).
H-Bond Acidity (

)
Standard Phenolic

(~10)
Lowered

(More Acidic)
Critical for ESIPT: CF₃ makes the phenolic proton more acidic, facilitating proton transfer in the excited state (

).

Photophysical Performance Metrics

The following data aggregates trends from 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives, a standard model for these studies.

Table 1: Comparative Photophysical Data (Acetonitrile)
PropertyUnsubstituted HBO CF₃-Substituted HBO (Acceptor) Performance Shift
Absorption

~335 nm~345–355 nmRed Shift (+10-20 nm): Extended

-conjugation and ICT character.
Emission

(Keto)
~480 nm~500–520 nmBathochromic Shift: Stabilization of the keto tautomer's excited state (

).[1]
Stokes Shift ~9,000 cm⁻¹>10,000 cm⁻¹Expanded: Reduced self-absorption, ideal for biological imaging.[1]
Quantum Yield (

)
0.02 – 0.10 (Solvent dependent)0.15 – 0.40Enhanced: CF₃ suppresses non-radiative decay pathways (vibrational relaxation).[1]
ESIPT Behavior Balanced Enol/Keto equilibriumKeto-dominantStrong EWG (CF₃) favors the proton transfer, often suppressing the "dual emission" seen in weaker derivatives.[1]

Note: While CF₃ generally enhances


, placing it in positions that disrupt the intramolecular hydrogen bond (e.g., ortho to the OH group) can completely inhibit ESIPT , killing fluorescence or reverting it to a simple Enol emission.

Mechanistic Insight: The ESIPT Cycle

The primary mechanism governing fluorescence in these molecules is ESIPT.[1] The -CF₃ group acts as an electron-withdrawing group (EWG), which alters the charge distribution in the excited state.

  • Ground State (

    
    ):  The molecule exists as the Enol (E)  form, stabilized by an intramolecular Hydrogen bond (O-H[2]···N).
    
  • Excitation (

    
    ):  Upon UV absorption, the acidity of the -OH group and the basicity of the -N= atom increase dramatically.
    
  • Proton Transfer (

    
    ):  The proton transfers to the nitrogen, forming the Keto (K)* tautomer.[1]
    
  • Emission (

    
    ):  The Keto form relaxes, emitting a photon (fluorescence).[1]
    
  • CF₃ Influence: By withdrawing electron density from the benzoxazole ring, CF₃ increases the basicity gradient, accelerating the

    
     rate constant (
    
    
    
    ), often resulting in pure, intense Stokes-shifted emission.
Diagram 1: ESIPT Mechanism & CF₃ Influence[1]

ESIPT_Mechanism cluster_effect CF3 Electronic Effect Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Absorption (hν) Red-shifted by CF3 Keto_S1 Keto* (S1) Tautomer Enol_S1->Keto_S1 ESIPT (Fast) Accelerated by CF3 Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Fluorescence (hν') Large Stokes Shift Keto_S0->Enol_S0 Reverse Proton Transfer

Caption: The four-level photocycle of benzoxazoles. The CF₃ group stabilizes the Keto species, enhancing the driving force for proton transfer.*

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzoxazole

This protocol utilizes a condensation strategy with Trifluoroacetonitrile (


)  generated in situ or via Trifluoroacetic Anhydride (TFAA) , ensuring high yields and operational safety.[1]

Objective: Synthesize 2-(trifluoromethyl)benzo[d]oxazole.

Reagents:

  • 2-Aminophenol (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv) or

    
     source
    
  • Solvent: Toluene or Dichloromethane (DCM)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (cat.)

Workflow:

  • Acylation: Dissolve 2-aminophenol in anhydrous DCM at 0°C. Add TFAA dropwise. Stir for 1 hour to form the N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide intermediate.

  • Cyclization: Evaporate DCM. Redissolve the residue in Toluene. Add catalytic p-TSA.

  • Reflux: Heat to reflux (110°C) using a Dean-Stark trap to remove water. Monitor via TLC (Hexane:EtOAc 4:1) until the intermediate is consumed (~3-5 hours).

  • Workup: Cool to RT. Wash with saturated

    
     (2x) to neutralize acid. Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

Diagram 2: Synthesis Workflow

Synthesis_Workflow Start Start: 2-Aminophenol Step1 Step 1: Acylation (TFAA, DCM, 0°C) Start->Step1 Inter Intermediate: Trifluoroacetamide Step1->Inter Step2 Step 2: Cyclization (p-TSA, Toluene, Reflux) Inter->Step2 Workup Workup & Purification (NaHCO3 Wash, Column) Step2->Workup End Product: 2-(Trifluoromethyl)benzoxazole Workup->End

Caption: Two-step "one-pot" synthesis protocol for trifluoromethyl-benzoxazoles via acid-catalyzed cyclodehydration.

Conclusion

The incorporation of a trifluoromethyl group into the benzoxazole scaffold is a validated strategy for tuning photophysical properties.[1]

  • For Imaging: The increased Stokes shift and bathochromic emission improve signal-to-noise ratios in biological media.[1]

  • For Materials: The electron-withdrawing nature enhances oxidative stability, making these derivatives superior candidates for OLEDs compared to their non-fluorinated analogues.[1]

  • Trade-off: While quantum yield often increases, care must be taken with substitution patterns to avoid steric inhibition of the planar ESIPT state.[1]

References

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Source: Organic & Biomolecular Chemistry (RSC) URL:[3][Link]

  • Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives. Source: LookChem / Bulletin of the Korean Chemical Society URL:[1][Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Source: PubMed Central (PMC) URL:[Link]

  • Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties. Source: NSF Public Access Repository URL:[1][Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Source: MDPI Molecules URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole

[1] Executive Summary 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole poses a dual-hazard challenge for disposal due to the opposing thermal properties of its functional groups: the lability of the Carbon-Iodine (C-I) bond an...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole poses a dual-hazard challenge for disposal due to the opposing thermal properties of its functional groups: the lability of the Carbon-Iodine (C-I) bond and the extreme stability of the Trifluoromethyl (


) group.

Immediate Action Required:

  • Do NOT combine with non-halogenated solvents.[1]

  • Do NOT dispose of via sanitary sewer or standard trash.

  • Segregate strictly into High-BTU Halogenated Waste streams intended for high-temperature incineration (>1100°C) with acid gas scrubbing.

Chemical Profile & Hazard Assessment

To ensure safety, researchers must understand the causality behind these protocols. The disposal method is dictated by the molecular structure.

PropertyDataDisposal Implication
CAS Number 1805364-76-2 (Analog/Generic)Use CAS for waste manifesting.[1]
Molecular Formula

High Halogen Content (F, I).[1]
Molecular Weight ~313.02 g/mol Heavy atom effect (Iodine).
Physical State Solid (typically off-white)Dust inhalation hazard during weighing/transfer.
Key Hazard 1 Iodine Moiety (C-I) Weak bond. Thermal decomposition releases corrosive Hydrogen Iodide (HI) and toxic Iodine vapor (

).
Key Hazard 2 Trifluoromethyl (

)
Strong bond. Incomplete combustion generates Hydrogen Fluoride (HF) and short-chain PFAS-like byproducts.
The Thermal Paradox

Standard laboratory waste incinerators often operate at 800–900°C.

  • At 200°C: The C-I bond breaks, releasing purple iodine vapor (corrosive, oxidizer).[1]

  • At 800°C: The benzoxazole ring oxidizes, but the

    
     group may survive, potentially forming toxic fluorinated monomers.[1]
    
  • Requirement: You must utilize a facility capable of >1100°C with Caustic Scrubbers to neutralize the resulting HF and HI gases [1].

Segregation Protocol (The "Self-Validating" System)

A self-validating system means the workflow prevents error by design. Use the following decision logic for all waste containing this compound.

Workflow Diagram

The following logic flow ensures the compound reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation: 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Contaminated gloves, weigh boats, pure solid) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquors, reaction mixtures) StateCheck->LiquidWaste Liquid/Solution SolidPack Double Bag (Polyethylene) Place in Wide-Mouth Drum SolidWaste->SolidPack LiquidPack Segregate: HALOGENATED Carboy (Do not mix with oxidizers) LiquidWaste->LiquidPack Labeling LABELING: 'Halogenated Organic Waste' 'Contains: Iodine, Fluorine' SolidPack->Labeling LiquidPack->Labeling Facility Destruction Facility: Rotary Kiln Incineration (>1100°C) + Acid Gas Scrubbing Labeling->Facility Manifest & Ship

Figure 1: Decision logic for segregating fluorinated-iodinated organic waste.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired stocks, contaminated gloves, filter paper, weigh boats.[1]

  • Containment: Place solid waste immediately into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Seal the bag and place it inside a secondary bag or a wide-mouth high-density polyethylene (HDPE) drum.

    • Why: Iodine vapor can slowly permeate standard low-density plastics over time.[1] HDPE provides a better barrier.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "Halogenated Solids (Benzoxazole derivative)."

    • Hazard Codes: Toxic, Irritant.[1][2]

B. Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, rotovap condensates.[1]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with halogenated streams (e.g., DCM, Chloroform, Ethyl Acetate).[1]

    • Critical: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases.[1] The benzoxazole ring can cleave under basic conditions, potentially releasing reactive intermediates.[1]

  • Quenching: If the waste is from a reaction mixture, ensure all reactive reagents (e.g., lithium reagents used to functionalize the ring) are quenched before adding to the waste carboy.[1]

  • Container: Use an HDPE carboy (Jerrycan). Avoid metal containers, as trace HI formation can corrode steel.[1]

  • Headspace: Leave 10% headspace to accommodate vapor expansion from volatile solvents.

Emergency Procedures (Spill & Exposure)

Spill Cleanup (Solid)[3]
  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Isolation: Evacuate the immediate area if the spill is large (>10g).

  • Method: Do not dry sweep (creates dust).[3]

    • Cover spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop up the damp material and place it in the Solid Waste stream described above.

    • Clean the surface with a mild detergent and water.

Exposure Response[1][2][5][6]
  • Inhalation: Move to fresh air immediately. The

    
     group generally lowers metabolic stability, but the iodine can cause respiratory irritation.[1]
    
  • Skin Contact: Wash with soap and water for 15 minutes.[4][5] Iodine compounds can stain and burn skin; monitor for delayed irritation.

Regulatory & Compliance Codes

When filling out waste manifests (e.g., for Clean Harbors, Veolia, or internal EHS), use the following classifications.

  • RCRA Waste Code (USA):

    • D001 (If in flammable solvent).

    • F002 (If mixed with >10% halogenated solvents like DCM).

    • If pure substance: Classify as "Non-RCRA Regulated Hazardous Waste - Halogenated" unless specifically P-listed (unlikely for this catalog number).[1]

  • DOT Shipping Name:

    • Generic: UN 2811, Toxic solids, organic, n.o.s. (5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole).[1]

  • EPA PFAS Guidance: While not a long-chain PFAS, this compound falls under the "Fluorinated Organic" umbrella.[1] Current EPA interim guidance suggests thermal destruction is the preferred method for minimizing environmental persistence [2].

References

  • Tsang, W., Burgess, D., & Babushok, V. (1998).[1][6] On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. Link

  • U.S. Environmental Protection Agency (EPA). (2020).[7][8] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 5-Amino-2-methyl-1,3-benzoxazole (Analogous Hazard Data). Link

Sources

Handling

Personal protective equipment for handling 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole

Topic: Personal protective equipment for handling 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole Content Type: Operational Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole Content Type: Operational Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Context

5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole is a specialized heterocyclic scaffold often utilized in medicinal chemistry for structure-activity relationship (SAR) studies. Its structural features—a lipophilic trifluoromethyl (


) group at the C2 position and a reactive iodine handle at C5—dictate its specific handling requirements.

While specific toxicological data (LD50) may be limited for this exact derivative, the Structure-Activity Relationship (SAR) mandates that we treat it with the high-level precautions reserved for halogenated heteroaromatics . The


 moiety enhances membrane permeability, potentially increasing bioavailability and skin absorption rates compared to non-fluorinated analogs.
Risk Assessment & Hazard Identification

Before donning PPE, you must understand the why behind the equipment.

Hazard ClassPrimary Risk FactorMechanism of Action
Skin/Eye Irritant HighBenzoxazole core is a known sensitizer;

increases lipophilicity, aiding dermal penetration.
Respiratory Hazard Moderate/HighDust or vapor inhalation can cause mucosal irritation (STOT-SE 3).
Combustion Toxicity CriticalThermal decomposition releases Hydrogen Fluoride (HF) , Hydrogen Iodide (HI), and Nitrogen Oxides (

).
Photolability ModerateThe C-I bond is susceptible to homolytic cleavage under UV light; handle away from direct sunlight.
Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. The fluorinated nature of this compound requires specific barrier integrity.

A. Hand Protection (Critical)

The trifluoromethyl group renders this compound highly lipophilic. Standard latex gloves offer insufficient protection against permeation if the compound is in solution.

  • Primary Recommendation: Nitrile Rubber (minimum 0.11 mm / 4 mil thickness) .

  • Protocol:

    • Double Gloving: Mandatory when handling solutions (e.g., DCM, THF) containing the compound.

    • Outer Glove: Standard Nitrile (disposable).

    • Inner Glove: Extended cuff Nitrile or Laminate film (if handling >10g scale).

    • Change Frequency: Immediately upon splash; every 30 minutes during active handling.

B. Eye & Face Protection[1][2][3][4][5][6][7][8]
  • Standard Operation: Chemical Splash Goggles (indirect vented). Safety glasses are insufficient due to the risk of fine particulates or solution splash entering from the side.

  • Scale-Up (>5g): Add a Face Shield over goggles to protect the neck and face from potential exothermic runaways during functionalization of the iodine handle.

C. Respiratory Protection[4][5][9][10]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency/Spill): If hood containment is breached, use a Full-Face Respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA). Note: The Acid Gas cartridge is required due to potential HF/HI generation if the compound degrades.

D. Body Protection[3][5]
  • Lab Coat: 100% Cotton or Flame-Resistant (Nomex) lab coat. Synthetic blends can melt into skin if a fire occurs (high risk with fluorinated solvent fires).

  • Apron: Chemical-resistant apron (Tyvek or rubber) recommended during transfer of stock solutions.

Operational Workflow: Step-by-Step Handling

This protocol ensures containment from storage to reaction.

Phase 1: Preparation & Weighing
  • Static Control: Fluorinated solids are prone to static charge. Use an antistatic gun or ionizer inside the balance enclosure to prevent powder scattering.

  • Weighing:

    • Place a tared vial inside a secondary container (beaker) before transporting to the balance.

    • Weigh inside the fume hood if possible. If using a balance enclosure outside the hood, ensure it is HEPA-filtered.

    • Never return excess compound to the stock bottle to prevent cross-contamination.

Phase 2: Reaction Setup (The Iodine Handle)

The C-I bond allows for metal-catalyzed cross-couplings (Suzuki, Sonogashira).

  • Inert Atmosphere: The benzoxazole ring is generally stable, but the reaction intermediates (organometallics) are air-sensitive. Purge reaction vessels with Argon/Nitrogen.

  • Solvent Choice: When dissolving, add solvent slowly. Note that halogenated solvents (DCM) will permeate gloves faster when carrying this fluorinated solute.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance area and hood sash with a solvent-dampened tissue (Acetone or Ethanol).

  • Waste Segregation: Dispose of the tissue in Solid Hazardous Waste .

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure no outer surface touches the skin. Wash hands immediately with soap and water (do not use solvents on skin).

Waste Disposal & Emergency Logistics

Disposal is legally regulated.[7] The presence of Iodine and Fluorine dictates specific streams.

Waste StreamContentsProtocol
Halogenated Organics Reaction mixtures, mother liquors.DO NOT MIX with non-halogenated solvents. Label clearly as "Contains Iodine and Organic Fluorine."
Solid Hazardous Contaminated gloves, weigh boats, silica gel.Double-bag in polyethylene. Label "Toxic Solid."
Sharps Needles/Syringes used for transfer.Standard sharps container.

Emergency Response:

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to prevent dust, then scoop into a hazardous waste bag.

  • Spill (Solution): Absorb with vermiculite or sand.

  • Fire: Use Dry Chemical or CO2 .[1] Warning: Firefighters must wear SCBA due to Hydrogen Fluoride (HF) generation from the

    
     group.
    
Visualizing the Safety Hierarchy

The following diagram illustrates the "Safe Handling Loop," emphasizing that PPE is the final barrier, not the first.

SafetyLoop cluster_emergency Emergency Contingency Start Start: Experiment Planning RiskAssess Risk Assessment (Check: CF3 Lipophilicity, Iodine Reactivity) Start->RiskAssess EngControls Engineering Controls (Fume Hood, Antistatic Gun) RiskAssess->EngControls Define Containment PPE PPE Donning (Nitrile Gloves >4mil, Goggles) EngControls->PPE Barrier Prep Action Handling / Synthesis (Inert Atmosphere) PPE->Action Proceed Waste Disposal (Halogenated Stream) Action->Waste Post-Rxn Spill Spill/Exposure Action->Spill Breach Waste->Start Review Protocol Decon Decon: Soap/Water (No Solvents on Skin) Spill->Decon

Caption: The Safe Handling Loop prioritizes risk assessment of the fluorinated motif before PPE selection.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71692540, 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Fluorides (1910.1000). United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets (Version 4.0). (Specific reference for Halogenated Benzoxazole classification methodology). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole
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